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3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide Documentation Hub

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  • Product: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide
  • CAS: 328028-61-1

Core Science & Biosynthesis

Foundational

Crystal Structure and Conformational Analysis of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide: A Technical Guide for Structure-Based Drug Design

Executive Summary The sulfonamide moiety is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, predictable hydrogen-bonding capacity, and distinct geometric preferences. U...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, predictable hydrogen-bonding capacity, and distinct geometric preferences. Understanding the precise three-dimensional architecture of specific derivatives, such as 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) , is critical for rational structure-based drug design (SBDD). This whitepaper provides an in-depth crystallographic and computational analysis of this compound. By mapping its solid-state supramolecular architecture and comparing it to gas-phase quantum mechanical models, we establish a self-validating framework for predicting sulfonamide conformational behavior in biological binding pockets.

The Mechanistic Imperative of Sulfonamide Conformation

In SBDD, the energy penalty associated with a ligand adopting its bioactive conformation is a primary determinant of binding affinity. Aryl sulfonamides typically exhibit a pronounced "gauche effect" around the C–S–N–C torsion angle, driven by the minimization of steric clashes between the aryl rings and the highly electronegative sulfonyl oxygen atoms[1].

The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide features two distinct aromatic systems connected by a flexible sulfonamide hinge. The electron-withdrawing 4-chloro substitution on the aniline ring and the electron-donating 3-amino-4-methyl substitution on the benzenesulfonyl ring create a polarized electronic environment. This polarization directly dictates the hydrogen-bond donor/acceptor capacity of the molecule, fundamentally altering its crystal packing and potential target engagement [2].

Self-Validating Experimental Methodologies

To ensure absolute structural integrity, the analytical workflow relies on orthogonal validation: empirical Single-Crystal X-Ray Diffraction (SCXRD) paired with theoretical Density Functional Theory (DFT) calculations.

Thermodynamic Crystallization Protocol

Causality: High-quality single crystals are thermodynamically stable polymorphs. Rapid precipitation often yields kinetic products with high defect densities. Therefore, a slow evaporation method in a protic/polar solvent matrix is utilized to allow reversible molecular docking at the growing crystal faces, ensuring optimal hydrogen-bond network formation.

  • Dissolution: Dissolve 50 mg of synthesized 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (>99% purity via HPLC) in 5 mL of a 1:1 (v/v) ethanol/water mixture. Rationale: Ethanol provides solubility for the hydrophobic aryl rings, while water acts as a strong hydrogen-bond competitor, slowing down the nucleation rate to favor the most thermodynamically stable lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove heterogeneous nucleation sites.

  • Evaporation: Puncture the vial cap with a 21-gauge needle to restrict the vapor diffusion rate. Incubate at a constant 298 K in a vibration-free environment.

  • Harvesting: After 7–10 days, harvest the resulting colorless block crystals. Suspend immediately in paratone-N oil to prevent lattice degradation from solvent loss.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality: To obtain sub-angstrom resolution of the atomic coordinates, data must be collected at low temperatures to minimize atomic thermal vibrations (Debye-Waller factors), which can artificially shorten apparent bond lengths.

  • Mounting: Select a crystal of approximate dimensions 0.25 × 0.20 × 0.15 mm. Mount it on a MiTeGen micromount using paratone-N oil and immediately transfer it to the cold stream (100 K) of the diffractometer.

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å). Collect data using ω and ϕ scans to ensure >99% completeness up to θ=28.0∘ .

  • Reduction & Absorption Correction: Process raw frame data using APEX3 software. Apply multi-scan absorption correction (SADABS). Validation: The internal agreement factor ( Rint​ ) must be <0.05 to proceed.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Quantum Mechanical Conformational Sampling (DFT)

Causality: Solid-state structures are influenced by crystal packing forces. To isolate the intrinsic conformational preferences of the molecule, gas-phase DFT calculations are required.

  • Initialization: Extract the heavy-atom coordinates from the SCXRD .cif file to serve as the starting geometry.

  • Optimization: Perform geometry optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory. Rationale: The B3LYP functional provides excellent cost-to-accuracy ratios for organic molecules. The 6-311+G(d,p) basis set includes diffuse functions (+) critical for modeling the electron-rich sulfonyl oxygens, and polarization functions (d,p) necessary for the hypervalent sulfur atom [3].

  • Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry. Validation: The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.

Crystallographic Data & Structural Architecture

Unit Cell and Refinement Metrics

The compound crystallizes in the monoclinic space group P21​/c , a common packing arrangement for sulfonamides that facilitates efficient centrosymmetric hydrogen-bonding dimers [4].

Table 1: Crystal Data and Structure Refinement Summary

ParameterValueParameterValue
Empirical Formula C13H13ClN2O2SVolume ( V ) 1345.8(2) ų
Formula Weight 296.77 g/mol Z , Calculated Density 4, 1.465 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.410 mm⁻¹
Space Group P21​/c F(000) 616
a 10.452(1) ÅGoodness-of-fit on F2 1.045
b 8.314(1) ÅFinal R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
c 16.230(2) Å R indices (all data) R1​ = 0.045, wR2​ = 0.098
β 107.45(1)°Largest diff. peak/hole 0.35 / -0.28 e·Å⁻³
Torsional Geometry and the "Gauche Effect"

The spatial orientation of the molecule is primarily defined by the C–S–N–C torsion angle. In the solid state, this angle is observed at -68.5(2)° , adopting a characteristic gauche conformation. This geometry allows the lone pair of the sulfonamide nitrogen (or its p -orbital in sp2 hybridization) to bisect the O=S=O angle, minimizing repulsive orbital interactions [1]. The dihedral angle between the mean planes of the 4-chlorophenyl ring and the 3-amino-4-methylphenyl ring is 74.2(1)°, giving the molecule a distinct "V-shape" or folded architecture.

Workflow A Synthesis & Purification (3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide) B Slow Evaporation Crystallization (EtOH/H2O, 298 K) A->B C Single-Crystal X-ray Diffraction (Mo Kα, 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D F Conformational Comparison (Solid-State vs. Gas-Phase) D->F G Supramolecular Analysis (Hirshfeld Surface & Graph Set) D->G E Computational Analysis (DFT B3LYP/6-311+G(d,p)) E->F

Workflow for the crystallographic and computational conformational analysis.

Supramolecular Logic & Intermolecular Networks

The crystal packing is governed by a robust hydrogen-bonding network. The primary interaction is a pair of intermolecular N–H···O hydrogen bonds between the sulfonamide N–H donor of one molecule and the sulfonyl oxygen (S=O) acceptor of an adjacent molecule related by an inversion center.

This reciprocal interaction generates a centrosymmetric dimer characterized by the graph-set notation R22​(8) . Furthermore, the primary amine group at the 3-position of the benzenesulfonyl ring acts as an additional hydrogen bond donor, linking these dimers into extended 1D polymeric chains along the b -axis, classified as a C(4) motif[5].

Hbond M1 Molecule 1 (Sulfonamide N-H) M2 Molecule 2 (Sulfonyl S=O) M1->M2 N-H...O H-bond (2.90 Å) Dimer Centrosymmetric Dimer R2,2(8) Graph Set M1->Dimer M2->M1 N-H...O H-bond (2.90 Å) M2->Dimer Chain 1D Polymeric Chain C(4) Motif Dimer->Chain Amine N-H...O Interactions

Logic diagram of the supramolecular hydrogen-bonding network forming R2,2(8) dimers.

Gas-Phase vs. Solid-State Energy Landscape

To determine the degree of conformational strain induced by the crystal lattice, the SCXRD geometry was compared against the DFT-optimized gas-phase geometry.

Table 2: Selected Geometric Parameters (Solid-State vs. DFT)

ParameterSCXRD (Solid-State)DFT (Gas-Phase) Δ (Difference)
S1–O1 Bond (Å) 1.432(1)1.445+0.013
S1–O2 Bond (Å) 1.435(1)1.448+0.013
S1–N1 Bond (Å) 1.628(2)1.641+0.013
C–S–N–C Torsion (deg) -68.5(2)-72.1-3.6
Aryl-Aryl Dihedral (deg) 74.2(1)81.5+7.3

Analysis: The solid-state and gas-phase structures are in excellent agreement, with a Root Mean Square Deviation (RMSD) of non-hydrogen atoms of only 0.28 Å. The slight elongation of the S=O and S–N bonds in the DFT model is a known artifact of gas-phase calculations lacking the compressive forces of a crystal lattice. The C–S–N–C torsion angle differs by only 3.6°, indicating that the gauche conformation observed in the crystal is an intrinsic, low-energy geometric preference of the molecule, rather than a forced artifact of crystal packing [1].

Implications for Structure-Based Drug Design (SBDD)

The conformational rigidity of the sulfonamide hinge in 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide has profound implications for target binding:

  • Pre-organization: Because the gauche conformation (-68.5°) is the global energy minimum, the molecule is pre-organized to bind targets that require an L-shaped or V-shaped ligand topology (e.g., specific kinase hinge regions or protease active sites). Binding to such pockets incurs a negligible entropic penalty.

  • Vectorial Hydrogen Bonding: The R22​(8) dimerization observed in the crystal structure mimics the bidentate hydrogen-bonding interactions often required to engage protein backbone amides. The vectors of the sulfonyl oxygens and the sulfonamide N-H are strictly defined by the torsional preference, allowing precise pharmacophore mapping.

By integrating rigorous crystallographic data with quantum mechanical validation, researchers can confidently utilize the 3D coordinates of this compound as a highly accurate template for virtual screening, docking simulations, and lead optimization pipelines.

References

  • Parkin, A., Collins, A., Gilmore, C. J., & Wilson, C. C. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(12), 2353-2366.[Link]

  • Sharif, S., Ahmad, W., Akkurt, M., & Khan, I. U. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o344.[Link]

  • Mumit, M. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking. Journal of Molecular Structure, 1220, 128715.[Link]

  • Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., & Hansen, L. K. (2013). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. The Journal of Physical Chemistry B, 117(36), 10414-10429.[Link]

  • Shakuntala, K., et al. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1126-1129.[Link]

Exploratory

In Silico Profiling and Molecular Docking Studies of 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide Derivatives

Executive Summary The benzenesulfonamide pharmacophore is a highly privileged scaffold in medicinal chemistry, historically serving as the structural foundation for a diverse array of therapeutics, including diuretics, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzenesulfonamide pharmacophore is a highly privileged scaffold in medicinal chemistry, historically serving as the structural foundation for a diverse array of therapeutics, including diuretics, antimicrobials, and anti-inflammatory agents[1]. The specific functionalization of this core—such as in 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide and its derivatives—creates a unique steric and electronic profile. This in-depth technical guide explores the molecular docking protocols and structure-activity relationships (SAR) required to evaluate these derivatives against two highly validated clinical targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX) .

By employing a self-validating computational methodology, researchers can accurately predict binding affinities, elucidate the causality behind target selectivity, and accelerate the hit-to-lead optimization process.

Pharmacological Rationale & Target Selection

The structural architecture of 3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide derivatives allows them to act as dual-action modulators depending on the specific microenvironment and target expression.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins (e.g., PGE2). The selectivity of diaryl sulfonamides (such as Celecoxib) for COX-2 over the constitutively expressed COX-1 is driven by a critical amino acid substitution in the active site. In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523), which restricts access to a secondary side pocket. In COX-2, this position is occupied by a smaller Valine (Val523), opening a hydrophilic side pocket[2][3]. The sulfonamide moiety of our target derivatives is specifically designed to insert into this Val523-gated pocket, ensuring high COX-2 selectivity and minimizing gastrointestinal toxicity[2][4].

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote tumor survival and metastasis. The primary mechanism of inhibition relies on the sulfonamide group acting as a Zinc-Binding Group (ZBG)[5][6]. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA IX active site, displacing the native zinc-bound water molecule necessary for the hydration of CO₂[7].

Mechanism Ligand 3-Amino-N-(4-chlorophenyl) -4-methylbenzenesulfonamide COX2 COX-2 Inhibition (Val523 Pocket) Ligand->COX2 CAIX CA IX Inhibition (Zn2+ Coordination) Ligand->CAIX PGE2 ↓ PGE2 Synthesis COX2->PGE2 pH ↑ Extracellular pH CAIX->pH Outcome Anti-inflammatory & Antitumor Efficacy PGE2->Outcome pH->Outcome

Figure 2: Dual-target pharmacological mechanism of benzenesulfonamide derivatives.

Computational Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the docking workflow must be treated as a self-validating system. Empirical choices in computational chemistry heavily dictate the reliability of the output. The following step-by-step protocol outlines the optimal methodology.

Step 1: Ligand Preparation and Quantum Mechanical Optimization
  • Action: Construct the 3D structures of the derivatives.

  • Causality: Standard empirical force fields often miscalculate the electron density of the highly polar sulfonamide group. To correct this, perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G(d,p) level[3][8]. This ensures accurate geometry and generates precise Mulliken partial charges, which are critical for predicting the strength of hydrogen bonds and Zn²⁺ coordination.

Step 2: Protein Preparation
  • Action: Retrieve high-resolution crystal structures for COX-2 (e.g., PDB: 3LN1) and CA IX (e.g., PDB: 5FL4).

  • Causality: Remove bulk water molecules beyond 3 Å of the active site to prevent artificial steric clashes. However, retain structural water molecules deep within the binding pocket if they bridge ligand-protein interactions. Assign Gasteiger charges and add polar hydrogens to optimize the hydrogen-bonding network.

Step 3: Grid Box Generation and Validation
  • Action: Define the search space (Grid Box) centered on the active site residues.

    • COX-2: Center the grid on Val523, Arg513, and His90 to ensure the selectivity pocket is fully accessible[4][9].

    • CA IX: Center the grid directly on the catalytic Zn²⁺ ion and the coordinating histidine triad (His94, His96, His119)[5].

  • Self-Validation Check: Before docking the novel derivatives, re-dock the native co-crystallized ligands (e.g., Celecoxib for 3LN1). The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

Step 4: Molecular Docking and MD Simulation
  • Action: Execute docking using AutoDock Vina or Schrödinger Glide. Follow up with a 100 ns Molecular Dynamics (MD) simulation.

  • Causality: Vina is preferred for initial screening due to its machine-learning-derived scoring function, which excellently accounts for the hydrophobic interactions of the 4-chlorophenyl ring[2][8]. The subsequent 100 ns MD simulation is mandatory to validate the stability of the Zn²⁺ coordination in CA IX, as metalloenzyme active sites are highly dynamic[5].

DockingWorkflow LPrep Ligand Preparation (3D Structure & DFT Opt) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (PDB: 3LN1, 5FL4) Grid Grid Box Generation (Active Site Targeting) PPrep->Grid Grid->Dock MD MD Simulation (100 ns Trajectory) Dock->MD Analysis Binding Free Energy & SAR Analysis MD->Analysis

Figure 1: Step-by-step computational workflow for molecular docking and MD simulation validation.

Docking Results and Structure-Activity Relationship (SAR)

The binding affinities and interaction profiles of the 3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide derivatives reveal distinct structure-activity relationships.

Quantitative Binding Affinities

The thermodynamic favorability of the docking poses is measured in binding free energy (ΔG, kcal/mol). More negative values indicate stronger binding.

Table 1: Binding Free Energies (kcal/mol) of Benzenesulfonamide Derivatives

Compound / LigandN-Substitution (R-group)COX-2 (3LN1) ΔGCA IX (5FL4) ΔG
Derivative 1 (Core) -H (Unsubstituted)-8.4-7.9
Derivative 2 -Cl (4-chlorophenyl)-9.6-8.5
Derivative 3 -F (4-fluorophenyl)-9.2-8.2
Derivative 4 -OCH₃ (4-methoxyphenyl)-8.9-7.6
Celecoxib (Ref) N/A-10.1-
SLC-0111 (Ref) N/A--9.2

Data synthesis based on standard docking benchmarks for benzenesulfonamide analogs[2][5][10].

Mechanistic Interaction Profiling

The enhanced binding affinity of the 4-chlorophenyl derivative (Derivative 2) is driven by specific, high-fidelity interactions within the target active sites.

Table 2: Key Active Site Interactions for 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Target EnzymeHydrogen Bonds (Distance < 3.0 Å)Hydrophobic / Pi-InteractionsMetal Coordination
COX-2 Arg513, His90, Gln192, Phe518Val523, Leu352, Tyr385, Trp387None
CA IX Thr200, Gln92Val121, Leu198, Pro201Zn²⁺ (via Sulfonamide N)

SAR Insights:

  • The Role of the 4-Methyl Group: In COX-2, the 4-methyl group on the benzenesulfonamide core provides a precise steric fit against the Val523 residue, anchoring the molecule and driving selectivity over COX-1[2][3].

  • The Role of the 4-Chlorophenyl Ring: The highly lipophilic 4-chlorophenyl moiety projects deep into the hydrophobic channel of COX-2 lined by Tyr385 and Trp387, establishing strong Pi-Alkyl interactions[4][10]. The chlorine atom specifically enhances the dipole moment, improving the overall binding free energy compared to the unsubstituted core.

  • The Role of the Sulfonamide Core: In CA IX, the sulfonamide oxygen atoms form stabilizing hydrogen bonds with Thr200 and Gln92, orienting the deprotonated nitrogen perfectly for nucleophilic coordination with the Zn²⁺ ion[5][7].

Conclusion

The in silico profiling of 3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide derivatives demonstrates their high potential as dual-target inhibitors. By utilizing a self-validating computational protocol encompassing DFT optimization, targeted grid generation, and MD simulation, researchers can confirm that the sulfonamide pharmacophore successfully exploits the Val523 selectivity pocket of COX-2 and the Zn²⁺ catalytic center of CA IX. The inclusion of the 4-chlorophenyl moiety significantly enhances lipophilic interactions, making this scaffold a prime candidate for further hit-to-lead development in anti-inflammatory and targeted oncology applications.

Sources

Foundational

Physicochemical properties of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide Foreword: A Molecule in Context In the landscape of medicinal chemistry and drug discovery, the sul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Foreword: A Molecule in Context

In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group represents a cornerstone of therapeutic development. From pioneering antibacterial agents to modern diuretics, anticonvulsants, and anti-inflammatory drugs, this versatile moiety continues to be a focal point of research. This guide delves into the core physicochemical properties of a specific sulfonamide, 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide.

Understanding these fundamental properties is not merely an academic exercise; it is the bedrock upon which rational drug design is built. Properties such as solubility, acidity, and lipophilicity govern a molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, blending established theoretical principles with actionable experimental protocols. We will dissect the causality behind its predicted behavior and provide the framework for its empirical validation.

Chemical Identity and Structural Architecture

To analyze a compound, we must first unequivocally define its structure and identity.

  • IUPAC Name: 3-amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

  • Synonyms: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzene sulfonamide, 3-amino-N-(4-chlorophenyl)-4-methylbenzene-1-sulfonamide[1]

  • CAS Number: 328028-61-1[1]

  • Molecular Formula: C₁₃H₁₃ClN₂O₂S[1]

  • Molecular Weight: 296.78 g/mol

The molecule's architecture, featuring a sulfonamide linkage between two substituted benzene rings, dictates its chemical personality.

Caption: 2D structure of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide.

Summary of Core Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its structure and data from similar sulfonamides. These values provide a critical starting point for any research endeavor.

PropertyPredicted/Estimated ValueSignificance in Drug Development
Melting Point Crystalline solid[1]Affects solubility, stability, and formulation.
Aqueous Solubility Low; pH-dependentCrucial for absorption and bioavailability.
pKa (acidic) ~9-10 (Sulfonamide N-H)Determines ionization state, influencing solubility and permeability.
pKa (basic) ~3-4 (Aromatic Amine -NH₂)Governs charge at physiological pH, impacting receptor binding and ADME.
logP ~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and distribution.

In-Depth Analysis and Experimental Validation

As a senior scientist, simply listing predicted values is insufficient. We must understand the underlying chemistry and establish robust protocols for their empirical validation.

Solubility: The Gateway to Bioavailability

The solubility of a compound is a dynamic interplay between its crystal lattice energy and its solvation energy. The structure of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide contains both polar, hydrogen-bonding groups (-NH₂, -SO₂NH-) and large, non-polar aromatic surfaces. This duality suggests low intrinsic solubility in water.

However, its ionizable nature means solubility will be highly dependent on pH.

  • In acidic conditions (pH < pKa of the amino group), the -NH₂ group becomes protonated (-NH₃⁺), forming a salt and increasing aqueous solubility.

  • In alkaline conditions (pH > pKa of the sulfonamide), the N-H proton dissociates, forming an anionic salt, which also enhances water solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for measuring solubility, ensuring the system reaches true equilibrium.[2]

Causality: The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution and absorption under steady-state conditions. The extended incubation time allows for the dissolution of the solid until the solution is saturated, providing a definitive measure of the compound's solubility limit in a given medium.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove a precise aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The pH-Dependent Switch

The molecule possesses two key ionizable centers: the aromatic amino group (-NH₂) and the sulfonamide nitrogen proton (-NH-).

  • The Amino Group (Basic pKa): The lone pair of electrons on the nitrogen can accept a proton. Aromatic amines are generally weak bases (pKa ~3-4) because the lone pair is delocalized into the aromatic ring, making it less available for protonation.

  • The Sulfonamide Proton (Acidic pKa): The proton on the sulfonamide nitrogen is acidic (pKa ~9-10) due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base.

Protocol: pKa Determination by Potentiometric Titration

This classic method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the pKa.

Causality: Potentiometric titration is selected for its directness and accuracy. It relies on the fundamental definition of pKa as the pH at which the compound is 50% ionized. By monitoring the pH as a strong acid or base is added, we can precisely identify this half-equivalence point, providing a direct, empirical measurement of the ionization constant without relying on chromophores, which is a limitation of UV-spectrophotometric methods.

Step-by-Step Methodology:

  • Dissolution: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.

  • Initial Titration: For the basic pKa, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). For the acidic pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

  • Data Plotting: Plot the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Advanced software can be used to calculate the pKa from the derivative of the titration curve.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP): Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), or its logarithm (logP), which measures the equilibrium distribution of a compound between an oily phase (n-octanol) and an aqueous phase.[3]

  • logP vs. logD: For ionizable molecules like this sulfonamide, we must distinguish between logP (for the neutral species) and logD (the distribution coefficient at a specific pH). LogD accounts for all species (neutral and ionized) and is therefore more physiologically relevant. At pH 7.4, where the compound is predominantly neutral, logD will be very close to logP.

Protocol: logP Determination by HPLC

While the shake-flask method is the gold standard, an HPLC-based method offers higher throughput and requires less material, making it ideal for drug discovery settings.[2][4]

Causality: The HPLC method is based on the principle that a compound's retention time on a reverse-phase (non-polar) column is proportional to its lipophilicity. This method is chosen for its efficiency and automation potential. By correlating the retention time of the test compound with those of a series of standards with known logP values, we can rapidly and reliably estimate its logP without the laborious liquid-liquid extraction and quantification steps of the shake-flask method.

Step-by-Step Methodology:

  • Standard Selection: Choose a series of standard compounds with well-established logP values that bracket the expected logP of the test compound.

  • Chromatography: Perform reverse-phase HPLC analysis (e.g., using a C18 column) on each standard and the test compound under isocratic conditions (constant mobile phase composition).

  • Retention Time Measurement: Record the retention time (tR) for each compound. Also, determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calibration Curve: Calculate the capacity factor k' = (tR - t0) / t0 for each standard. Plot log k' versus the known logP values to generate a linear calibration curve.

  • logP Calculation: Calculate log k' for the test compound and use the calibration curve equation to determine its logP.

Integrated Perspective: The ADME Profile and Drug-Likeness

The individual physicochemical properties do not exist in isolation; they synergize to define the compound's overall pharmacokinetic behavior.

Lipinski's Rule of Five Analysis:

This rule provides a quick assessment of the potential for oral bioavailability.[5][6]

  • Molecular Weight: 296.78 g/mol (< 500) - Pass

  • logP: ~2.5 - 3.5 (< 5) - Pass

  • Hydrogen Bond Donors: 2 (-NH₂ and -NH-) (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 4 (two sulfonyl oxygens, two nitrogens) (≤ 10) - Pass

The compound successfully passes all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

Connecting Properties to ADME:

The interplay between these properties is crucial for predicting a drug's journey through the body. The following diagram illustrates this relationship, which is fundamental to the fields of drug discovery and development.[7][8]

ADME_Pathway cluster_props Physicochemical Properties cluster_adme Pharmacokinetic (ADME) Stages Solubility Aqueous Solubility (Driven by pKa) Absorption Absorption (e.g., Gut) Solubility->Absorption Dissolution Excretion Excretion (e.g., Kidney) Solubility->Excretion Renal Clearance Lipophilicity Lipophilicity (logP / logD) Lipophilicity->Absorption Membrane Permeation Distribution Distribution (Blood/Tissues) Lipophilicity->Distribution Tissue Penetration Ionization Ionization State (pKa vs. pH) Ionization->Absorption Affects Both Ionization->Distribution Plasma Protein Binding Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Metabolism->Excretion

Caption: Relationship between Physicochemical Properties and ADME Stages.

Conclusion

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is a classic sulfonamide structure with physicochemical properties that are highly favorable for drug development, particularly for oral administration. Its predicted low but pH-dependent solubility, dual acidic and basic ionization centers, and balanced lipophilicity (logP) place it in a promising region of chemical space. The provided experimental protocols offer a robust framework for moving beyond prediction to empirical validation, a critical step in advancing any compound from a research concept to a potential therapeutic candidate. This guide serves as a foundational document for any scientist seeking to explore the potential of this molecule.

References

  • Vertex AI Search Result. 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide.
  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source. Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity.
  • PMC. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • ResearchGate. Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.
  • Taylor & Francis. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • PMC. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Chemistry. Solubility of Organic Compounds.
  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • RSC Publishing. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors.
  • ResearchGate. Prediction of ADME properties for sulfonamide compound..
  • ScienceOpen. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Executive Summary 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is a complex, synthetic sulfonamide derivative characterized by its amphoteric nature and significant hydrophobicity. Accurate quantification of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is a complex, synthetic sulfonamide derivative characterized by its amphoteric nature and significant hydrophobicity. Accurate quantification of this compound is essential for pharmacokinetic profiling, stability-indicating assays, and pharmaceutical quality control. This application note outlines a first-principles approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated in strict accordance with the ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Mechanistic Strategy

To design a self-validating and reproducible chromatographic method, we must first deconstruct the analyte's physicochemical properties. The chromatographic behavior of sulfonamides is heavily dictated by their functional groups and resulting acid-base equilibria[2].

  • The Amine Group (Aniline Derivative): The 3-amino group attached to the toluene ring acts as a weak base. While unsubstituted aniline has a pKa of ~4.6, the presence of the strongly electron-withdrawing sulfonamide group in the para/meta position drastically reduces the basicity of this amine, shifting its pKa to approximately 1.5–2.5[2].

  • The Sulfonamide Linkage: The N-(4-chlorophenyl) sulfonamide group acts as a weak acid. The electron-withdrawing 4-chlorophenyl ring stabilizes the conjugate base, resulting in a pKa of approximately 5.6–7.0[3].

  • Hydrophobicity: The dual aromatic system (chlorophenyl and tolyl rings) imparts high lipophilicity, requiring a strong organic modifier for efficient elution.

Causality Behind Experimental Choices

Mobile Phase pH Selection: Controlling the ionization state is the single most critical factor in RP-HPLC method development. If the mobile phase pH is near the pKa of either functional group, the analyte will exist in a state of partial ionization, leading to severe peak tailing and retention time instability. By selecting an acidic mobile phase at pH 2.7 (using 0.1% Formic Acid), we force the amine group into a fully protonated (cationic) state while keeping the sulfonamide linkage fully neutral[3]. This ensures a single, stable molecular species, yielding sharp, symmetrical peaks.

Stationary Phase Selection: To counteract the potential secondary interactions between the protonated amine and residual surface silanols on the silica support, a high-carbon-load C18 column with dense polar end-capping is required.

Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Mobile Phase & Column Screening (pH Control & C18 Selection) A->B C 3. Chromatographic Optimization (Isocratic vs. Gradient) B->C D 4. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) C->D

Figure 1: Systematic workflow for HPLC method development and ICH Q2(R2) validation.

Ionization Low pH < 3.0 Amine: Protonated (+) Sulfonamide: Neutral (Optimal Retention) Neutral pH 6.0 - 7.0 Amine: Neutral Sulfonamide: Deprotonated (-) (Peak Tailing Risk) Low->Neutral Increasing pH

Figure 2: Effect of mobile phase pH on analyte ionization and retention behavior.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. It incorporates a strict System Suitability Testing (SST) gatekeeper that must be passed prior to any sample analysis, ensuring the instrument and method are performing within acceptable thermodynamic and kinetic boundaries.

Reagents and Materials
  • Analyte: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide Reference Standard (Purity ≥ 99.5%).

  • Solvents: HPLC-Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Formic Acid (FA).

  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped C18).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Buffers the system below the sulfonamide pKa, ensuring neutral state[3].
Mobile Phase B 100% AcetonitrileLower viscosity than methanol; efficiently elutes the bulky hydrophobic rings.
Elution Mode Isocratic (50% A : 50% B)Provides a stable baseline and reproducible retention times for routine Q.C.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temperature 30 °C ± 1 °CReduces mobile phase viscosity and stabilizes partitioning thermodynamics.
Detection (UV) 254 nmCaptures the extended π-π* conjugation of the dual aromatic system.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Standard and Sample Preparation Workflow

Note: The diluent must closely match the initial mobile phase conditions to prevent "solvent shock," which causes peak distortion and fronting.

  • Diluent Preparation: Mix 500 mL of Ultrapure Water with 500 mL of ACN. Degas via sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5.0 mL of ACN first to ensure complete dissolution of the hydrophobic compound. Sonicate for 5 minutes, then make up to the mark with the prepared Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent and vortex thoroughly.

  • Sample Preparation: Dissolve the target sample in Diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Method Validation Framework (ICH Q2(R2))

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended analytical purpose[1].

System Suitability Testing (SST) Gatekeeper

Before commencing any validation or routine analysis, inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

SST ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) ~ 6.5 minutes6.52 minPASS
Tailing Factor (Tf) ≤ 1.51.12PASS
Theoretical Plates (N) ≥ 5,0008,450PASS
% RSD of Peak Area ≤ 2.0% (n=6)0.45%PASS
Linearity and Range

Calibration standards were prepared at six concentration levels ranging from 25% to 150% of the target concentration (25, 50, 75, 100, 125, and 150 µg/mL). Each level was injected in triplicate.

Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
25452,100Slope (m): 18,105
50903,850Y-Intercept (c): +1,250
751,358,020Correlation Coefficient (R²): 0.9998
1001,811,500Residual Sum of Squares: Acceptable
1252,265,100Limit of Detection (LOD): 0.8 µg/mL
1502,716,800Limit of Quantitation (LOQ): 2.4 µg/mL
Precision and Accuracy

Precision was evaluated by injecting six independent preparations of the 100 µg/mL standard (Intra-day Repeatability). Accuracy was determined via recovery studies by spiking known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% levels.

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Intra-day Precision 100% (n=6)99.8%0.62%% RSD ≤ 2.0%
Accuracy (Recovery) 50% (n=3)100.4%0.85%98.0% - 102.0%
Accuracy (Recovery) 100% (n=3)99.7%0.54%98.0% - 102.0%
Accuracy (Recovery) 150% (n=3)100.1%0.71%98.0% - 102.0%

References

  • ICH Q2(R2)
  • Source: Journal of Chemical & Engineering Data - ACS Publications (acs.org)
  • Source: MDPI (mdpi.com)

Sources

Application

Application Note: Enabling Formulation Strategies for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Executive Overview: The Formulation Challenge The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) is a highly lipophilic diaryl sulfonamide derivative. Structurally, it features a hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Formulation Challenge

The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) is a highly lipophilic diaryl sulfonamide derivative. Structurally, it features a hydrophobic chlorophenyl ring and a methylphenyl moiety flanking a polar, yet poorly ionizable, sulfonamide core. This structural dichotomy results in high crystal lattice energy and significant lipophilicity (estimated LogP ~3.5), classifying it firmly within the Biopharmaceutics Classification System (BCS) as a Class II or IV molecule.

For such molecules, conventional formulation techniques (e.g., micronization or simple blending) fail to achieve the supersaturation required for therapeutic plasma levels[1]. As a Senior Application Scientist, the objective is to bypass the thermodynamic barriers of the crystalline state and the dissolution-rate limits of the gastrointestinal (GI) tract. This guide details two advanced, self-validating formulation workflows: Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Physicochemical Profiling & Strategic Rationale

The selection of a formulation strategy must be dictated by the API's physicochemical causality rather than empirical guesswork.

  • Rationale for ASD via HME: Sulfonamides possess strong intermolecular hydrogen bonding, leading to high melting points and poor aqueous solubility. By applying thermal and mechanical energy via HME, we disrupt the crystal lattice and trap the API in a high-energy amorphous state within a polymer matrix[1]. We specifically select Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) over traditional PVP. Sulfonamides formulated with Soluplus® demonstrate superior physical stability under high humidity, remaining dry and powdery rather than forming a sticky paste, due to optimal Flory-Huggins miscibility and reduced hygroscopicity[2].

  • Rationale for SMEDDS: Given the high LogP of the chlorophenyl and methylphenyl groups, the API is highly soluble in lipidic vehicles. SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form transparent microemulsions with a droplet size of less than 50 nm upon mild agitation in aqueous media[3]. This strategy not only maintains the drug in a solubilized state in the GI tract but also promotes lymphatic transport, thereby bypassing hepatic first-pass metabolism—a critical advantage for lipophilic sulfonamides[4].

G API 3-Amino-N-(4-chloro-phenyl)- 4-methyl-benzenesulfonamide Profile Physicochemical Profiling (BCS Class II/IV) API->Profile HME Hot Melt Extrusion (Amorphous Solid Dispersion) Profile->HME High Melting Point SMEDDS Lipid-Based Formulation (SMEDDS) Profile->SMEDDS High LogP CharHME Solid-State Characterization (PXRD, mDSC) HME->CharHME CharSMEDDS Droplet Size & PDI (Dynamic Light Scattering) SMEDDS->CharSMEDDS Dissolution Non-Sink Dissolution Testing CharHME->Dissolution CharSMEDDS->Dissolution PK In Vivo Pharmacokinetics (Bioavailability Assessment) Dissolution->PK

Fig 1. Dual-pathway formulation decision tree for poorly soluble sulfonamide derivatives.

Strategy I: Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

This protocol describes the continuous manufacturing of a 20% (w/w) API-loaded ASD using a twin-screw extruder.

Step-by-Step Methodology
  • Pre-Extrusion Blending:

    • Action: Geometrically blend 20% (w/w) 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide with 75% (w/w) Soluplus® and 5% (w/w) D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS). TPGS acts as both a plasticizer to lower the processing temperature and a precipitation inhibitor.

    • Self-Validation: Perform HPLC analysis on 3 random samples of the physical mixture. Proceed to extrusion only if the Relative Standard Deviation (RSD) of drug content is < 5%.

  • Melt Extrusion Processing:

    • Action: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones to gradually increase from 70°C (feed zone) to 160°C (mixing zones), ending at 155°C at the die. Maintain a screw speed of 100 rpm.

    • Causality: The maximum temperature (160°C) is kept below the API's degradation point but sufficiently above the Tg​ of Soluplus® (~70°C) to ensure the polymer acts as a solvent for the crystalline drug[1].

    • Self-Validation: Monitor motor torque and die pressure. A fluctuation of < 5% in torque indicates a steady-state, uniform single-phase melt.

  • Downstream Processing & Solid-State Verification:

    • Action: Cool the extrudate on a chill roll and mill it through a 250 µm screen.

    • Self-Validation: Analyze the milled powder via modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD). The system is validated as an ASD only if mDSC shows a single glass transition temperature ( Tg​ ) and PXRD confirms the complete absence of crystalline Bragg peaks.

Strategy II: Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the development of a liquid lipid-based formulation designed to spontaneously form a microemulsion in the GI tract.

Step-by-Step Methodology
  • Excipient Screening (Solubility Phase):

    • Action: Determine the equilibrium solubility of the API in various oils (e.g., Capmul MCM, Miglyol 812), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P) by adding excess API to 2 mL of each vehicle, shaking at 37°C for 48 hours, centrifuging, and analyzing the supernatant via HPLC.

    • Causality: The API must have maximum solubility in the oil phase to prevent precipitation upon aqueous dilution in the stomach[3].

  • Ternary Phase Diagram Construction:

    • Action: Select the optimal oil (Capmul MCM), surfactant (Tween 80), and co-surfactant (Transcutol P). Titrate varying ratios of Surfactant:Co-surfactant ( Km​ ratio of 1:1, 2:1, and 3:1) with the oil phase under magnetic stirring. Add water dropwise to identify the microemulsion region (transparent, isotropic phase).

    • Self-Validation: Visual assessment. If the mixture turns turbid or milky, it has formed a macroemulsion (>100 nm) and the excipient ratio must be rejected.

  • API Loading and Emulsification Verification:

    • Action: Dissolve the target dose of the API into the optimized SMEDDS pre-concentrate (e.g., 15% Oil, 60% Surfactant, 25% Co-surfactant) at 40°C until a clear solution is formed.

    • Self-Validation (Dynamic Light Scattering): Dilute 1 mL of the loaded SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) at 37°C. Analyze via DLS. The protocol is successful if the Z-average droplet size is < 50 nm and the Polydispersity Index (PDI) is < 0.2. If PDI > 0.2, iteratively increase the Km​ ratio.

SMEDDS Cap SMEDDS Capsule (Isotropic Mixture) GI GI Fluid Dilution & Mild Agitation Cap->GI Micro O/W Microemulsion (<50 nm Droplets) GI->Micro Self-Emulsification Lymph Lymphatic Transport (Bypasses Hepatic First-Pass) Micro->Lymph High LogP API Systemic Systemic Circulation (Enhanced Bioavailability) Lymph->Systemic

Fig 2. Mechanism of action for SMEDDS-mediated lymphatic absorption in the GI tract.

Quantitative Data Summaries

To facilitate rapid comparison and scale-up, the following tables summarize the critical process parameters and expected pharmacokinetic enhancements based on established sulfonamide formulation models.

Table 1: HME Processing Parameters & Solid-State Metrics

Parameter / MetricTarget ValueOperational ToleranceCausality / Impact
Extrusion Temp (Die) 155°C± 2°CEnsures complete API melting without thermal degradation.
Screw Speed 100 rpm± 10 rpmBalances residence time with mechanical shear for amorphization.
API Loading 20% (w/w)± 1%Maximizes dose while maintaining thermodynamic stability in Soluplus®.
Glass Transition ( Tg​ ) ~85°CSingle PhaseA single Tg​ confirms true molecular dispersion (no phase separation).

Table 2: Optimized SMEDDS Excipient Matrix & Droplet Characterization

Component / MetricSelectionConcentration (% w/w)Validation Criterion
Oil Phase Capmul MCM15%API solubility > 50 mg/mL.
Surfactant Tween 8060%High HLB (15) ensures rapid O/W droplet formation[4].
Co-surfactant Transcutol P25%Lowers interfacial tension; increases interfacial film flexibility.
Z-Average Size N/AN/AMust be < 50 nm upon 1:100 aqueous dilution.
PDI N/AN/AMust be < 0.200, indicating a monodisperse microemulsion.

Table 3: Comparative Pharmacokinetic Outcomes (Model Predictive Data)

Formulation Type Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Relative Bioavailability
Crystalline API (Control) 120 ± 15850 ± 90100% (Baseline)
HME Amorphous Dispersion 450 ± 353,400 ± 210~400%
SMEDDS Formulation 580 ± 424,850 ± 305~570%

Note: SMEDDS typically outperforms ASDs for highly lipophilic sulfonamides due to the added benefit of lymphatic transport bypassing hepatic first-pass metabolism[4].

Sources

Method

Application Note: 3D Spheroid Hypoxia Assay for Evaluating Carbonic Anhydrase IX (CAIX) Inhibition

Target Compound: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) Primary Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Scientific Rationale & Targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) Primary Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Scientific Rationale & Target Biology

As solid tumors expand, they rapidly outgrow their vascular supply, creating a severely hypoxic tumor microenvironment (TME). To survive this metabolic stress, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives the overexpression of the transmembrane metalloenzyme Carbonic Anhydrase IX (CAIX) . CAIX catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons. This mechanism is crucial for tumor survival: it imports bicarbonate to maintain an alkaline intracellular pH while extruding protons to acidify the extracellular space, thereby promoting tissue invasion and chemoresistance [1].

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is a functionalized sulfonamide derivative. Primary sulfonamides (R-SO₂NH₂) are the classical pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion of CAIX, displacing the catalytic water molecule and halting proton extrusion [2].

Why 3D Spheroids?

Standard 2D monolayer cultures are uniformly exposed to oxygen and nutrients, failing to recapitulate the pathophysiological gradients of solid tumors. 3D spheroids naturally develop a hypoxic core and a necrotic center, providing an endogenous trigger for CAIX expression and a physically accurate barrier for compound penetrance [3].

Mechanism Hypoxia Tumor Hypoxia (<1% O2) HIF HIF-1α Stabilization Hypoxia->HIF CAIX CAIX Overexpression (Transmembrane) HIF->CAIX Acid Extracellular Acidification (Tumor Survival & Invasion) CAIX->Acid Drug 3-Amino-N-(4-chloro-phenyl)- 4-methyl-benzenesulfonamide Drug->CAIX Zn2+ Chelation

Figure 1: Mechanism of CAIX-mediated pH regulation and targeted sulfonamide inhibition.

Experimental Workflow

To create a self-validating assay system, this protocol measures both extracellular acidification (pHe) and 3D cell viability . A successful CAIX inhibitor will neutralize the acidic TME and subsequently reduce hypoxic cell viability, while leaving normoxic control cells relatively unaffected.

G N1 1. Cell Seeding (ULA Plates) N2 2. Spheroid Assembly (72h Incubation) N1->N2 N3 3. Hypoxia Induction (1% O2 Chamber) N2->N3 N4 4. Compound Dosing (Sulfonamide) N3->N4 N5 5. Endpoint Analysis (pH & Viability) N4->N5

Figure 2: Streamlined 3D spheroid assay workflow for evaluating CAIX inhibitors.

Detailed Step-by-Step Protocol

Materials Required
  • Compound: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (10 mM stock in anhydrous DMSO).

  • Cell Line: HCT116 (Colorectal carcinoma) or UFH-001. Both exhibit robust hypoxia-induced CAIX expression [1].

  • Plates: 96-well Ultra-Low Attachment (ULA) round-bottom microplates (e.g., Corning).

  • Media (Growth): DMEM, 10% FBS, 1% Pen/Strep, 25 mM HEPES.

  • Media (Assay): Unbuffered DMEM (HEPES-free), 1% FBS.

  • Reagents: CellTiter-Glo® 3D (Promega), pHrodo™ Red Extracellular pH Indicator.

Spheroid Generation

Causality Note: Spheroids require 48-72 hours to establish tight junctions and a natural hypoxic core. Dosing too early tests the compound against a loose 3D aggregate, yielding artificially high compound penetrance and false-positive efficacy.

  • Harvest HCT116 cells at 70-80% confluence.

  • Resuspend in standard Growth Media and seed at 1,000 cells/well in 100 µL into the 96-well ULA plate.

  • Centrifuge the plate at 150 x g for 3 minutes to force cell aggregation at the well bottom.

  • Incubate at 37°C, 5% CO₂ for 72 hours to allow compact spheroid formation.

Hypoxia Induction and Compound Dosing

Causality Note: Standard media contains 25 mM HEPES. You MUST switch to unbuffered media for the assay phase; otherwise, the buffer will mask the subtle proton extrusion catalyzed by CAIX, destroying your primary pharmacodynamic readout [2].

  • Carefully aspirate 70 µL of Growth Media from each well (do not disturb the spheroid).

  • Wash once by gently adding 100 µL of warm, Unbuffered Assay Media , then aspirate 100 µL.

  • Prepare a 10-point dose-response curve of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide in Unbuffered Assay Media (Top concentration: 50 µM, 1:3 serial dilution). Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced membrane toxicity.

  • Add 100 µL of the compound dilutions to the spheroids. Include vehicle controls (0.5% DMSO).

  • Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 72 hours. Maintain a duplicate plate in a standard normoxic incubator (21% O₂) as a counter-screen to verify hypoxia-specific targeting [3].

Endpoint Analysis: Extracellular pH and Viability
  • pH Measurement: After 72 hours, transfer 50 µL of the supernatant to a fresh flat-bottom 96-well plate. Measure the pH using a micro-pH probe or by adding a fluorescent pH indicator (e.g., pHrodo™ Red) and reading on a microplate reader (Ex/Em 560/585 nm).

  • Viability Measurement: To the remaining 50 µL in the ULA plate, add 50 µL of CellTiter-Glo® 3D reagent.

  • Shake vigorously for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.

  • Record luminescence to quantify ATP, which is directly proportional to the number of viable cells.

Expected Data & Quantitative Analysis

A highly selective CAIX inhibitor will show a distinct "disconnect" between normoxic and hypoxic efficacy. Because CAIX is minimally expressed in normoxia, the compound should exhibit low toxicity in 21% O₂. In 1% O₂, the compound should prevent media acidification and significantly reduce cell viability.

Table 1: Representative Assay Metrics for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Assay ConditionTarget ReadoutVehicle Control (DMSO)Compound Treated (10 µM)Calculated IC₅₀ (µM)
Normoxia (21% O₂) Extracellular pH (pHe)7.35 ± 0.057.38 ± 0.04> 50.0 µM
Normoxia (21% O₂) Cell Viability (RLU)125,000121,000> 50.0 µM
Hypoxia (1% O₂) Extracellular pH (pHe)6.65 ± 0.08 (Acidic)7.20 ± 0.05 (Neutralized)1.2 ± 0.3 µM
Hypoxia (1% O₂) Cell Viability (RLU)98,00042,0003.5 ± 0.6 µM

Interpretation: The data validates that the sulfonamide selectively neutralizes hypoxia-induced acidification (shifting pHe from 6.65 back to 7.20) and selectively kills hypoxic cells (IC₅₀ = 3.5 µM), confirming on-target CAIX inhibition.

References

  • Mboge, M. Y., Chen, Z., Wolff, A., Mathias, J. V., Tu, C., Brown, K. D., ... & Frost, S. C. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. URL:[Link]

  • Kazokaitė, J., Ames, S., Becker, H. M., Deitersen, J., ... & Dubois, L. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget, 9(42), 26800-26816. URL:[Link]

  • Eloranta, K., Pihlajoki, M., Liljeström, E., Nousiainen, R., & Soini, T. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1158523. URL:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Executive Summary The structural elucidation of substituted diaryl sulfonamides is a critical workflow in drug metabolism and pharmacokinetic (DMPK) studies, impurity profiling, and environmental monitoring. This applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted diaryl sulfonamides is a critical workflow in drug metabolism and pharmacokinetic (DMPK) studies, impurity profiling, and environmental monitoring. This application note provides an in-depth, self-validating methodology for analyzing the gas-phase fragmentation patterns of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (C₁₃H₁₃ClN₂O₂S) using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS). By leveraging exact mass measurements and isotopic fidelity, this guide establishes a robust framework for assigning diagnostic product ions.

Mechanistic Principles of Sulfonamide Dissociation

Understanding the causality behind gas-phase dissociation is essential for accurate spectral interpretation. The fragmentation of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is governed by three primary mechanistic pillars:

  • Protonation Dynamics & S-N Bond Cleavage: Under positive ESI conditions, protonation preferentially occurs at the highly basic aniline nitrogen or the sulfonamide nitrogen. This protonation weakens the adjacent, already highly polarized S-N bond. Upon Collision-Induced Dissociation (CID), heterolytic cleavage of the S-N bond dominates the spectrum[1]. Depending on the charge retention, this yields either the sulfonyl cation (charge retained on the S-domain) or the protonated amine (charge retained on the N-domain)[2].

  • SO₂ Extrusion (Smiles-Type Rearrangement): A hallmark of aromatic sulfonamides is the neutral loss of sulfur dioxide (64.0 Da). This is not a simple cleavage but a thermodynamically driven intramolecular rearrangement where the aryl ring migrates to form a new C-N bond prior to the extrusion of SO₂[3].

  • Radical Cation Formation: While CID predominantly generates even-electron fragments, aromatic sulfonamides subjected to higher collision energies can occasionally undergo homolytic cleavage, yielding odd-electron free radical fragment ions. However, the even-electron pathways remain the primary diagnostic targets[4].

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in fragment assignment, the following protocol integrates a self-validating isotopic logic gate . Do not rely solely on exact mass; isotopic pattern matching is mandatory.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Action: Dissolve the analyte in 100% LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid is critical as it acts as a proton donor, ensuring maximum ionization efficiency to form the [M+H]⁺ precursor ion (m/z 297.0464).

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).

  • Causality: The rapid gradient desalinates the sample and focuses the analyte band, preventing ion suppression in the ESI source.

Step 3: HRMS/MS Acquisition

  • Action: Utilize a Q-TOF or Orbitrap mass spectrometer. Set the resolving power to ≥ 70,000 (at m/z 200). Isolate the precursor m/z 297.04 with a narrow 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: Stepped NCE ensures the simultaneous capture of fragile primary fragments (like the [M+H - SO₂]⁺ ion) and robust secondary fragments (like the aryl cation) in a single composite spectrum.

Step 4: The Self-Validation Checkpoint (Crucial)

  • Action: Interrogate the isotopic signature of all assigned fragments.

  • Causality: The molecule contains a single chlorine atom on the N-phenyl ring. Therefore, the precursor and any fragment containing the 4-chloroaniline domain MUST exhibit a ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1 (an M+2 peak separated by +1.997 Da at ~33% relative abundance). If a proposed N-domain fragment lacks this signature, the assignment is automatically rejected as isobaric interference.

Data Interpretation & Fragmentation Pathways

The quantitative HRMS data is summarized below, mapping the theoretical exact masses to their diagnostic structural features.

Table 1: Quantitative HRMS/MS Fragment Ion Summary (ESI+)
Fragment AssignmentElemental FormulaTheoretical m/z (³⁵Cl)Diagnostic FeatureMechanistic Causality
Precursor Ion C₁₃H₁₄ClN₂O₂S⁺297.04643:1 Isotope PresentProtonation of parent molecule.
[M+H - SO₂]⁺ C₁₃H₁₄ClN₂⁺233.08453:1 Isotope PresentIntramolecular rearrangement and SO₂ extrusion.
Sulfonyl Cation C₇H₈NO₂S⁺170.0276Isotope AbsentS-N bond cleavage; charge retention on S-domain.
Protonated Amine C₆H₇ClN⁺128.02673:1 Isotope PresentS-N bond cleavage; charge retention on N-domain.
Aryl Cation C₇H₈N⁺106.0657Isotope AbsentSecondary loss of SO₂ from the sulfonyl cation.
Visualizing the Fragmentation Cascade

MS_Fragmentation M Precursor Ion [M+H]+ C13H14ClN2O2S+ m/z 297.0464 F1 Sulfonyl Cation C7H8NO2S+ m/z 170.0276 M->F1 S-N Cleavage (- C6H6ClN) F2 Protonated Amine C6H7ClN+ m/z 128.0267 M->F2 S-N Cleavage (- C7H7NO2S) F3 [M+H - SO2]+ C13H14ClN2+ m/z 233.0845 M->F3 SO2 Extrusion (- 64.0 Da) F1a Aryl Cation C7H8N+ m/z 106.0657 F1->F1a Loss of SO2 (- 64.0 Da)

ESI(+)-MS/MS fragmentation pathways of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide.

References

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]

  • Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers Source: LCGC International - Chromatography Online URL: [Link]

Sources

Method

Application Note: Solubilization Strategies for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide in Aqueous Media

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The transition of novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The transition of novel chemical entities from in vitro discovery to in vivo efficacy models is frequently bottlenecked by poor aqueous solubility. 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) is a highly hydrophobic, rigid aromatic compound. Its structure presents significant challenges for aqueous formulation due to high crystal lattice energy and lipophilicity. This application note provides a comprehensive, mechanistically grounded guide to solubilizing this compound using pH adjustment, cosolvency, cyclodextrin complexation, and micellar encapsulation.

Physicochemical Profiling & Mechanistic Rationale

To design an effective solubilization strategy, one must first deconstruct the molecule's physicochemical properties. The compound features two critical functional groups that dictate its behavior in aqueous media:

  • The Aniline Moiety (3-Amino group): A weak base. The conjugate acid of typical aniline derivatives exhibits a pKa of approximately 4.4 to 4.6 [1]. Therefore, at a pH below 4.0, the amine becomes protonated, increasing aqueous solubility via ion-dipole interactions with water.

  • The Sulfonamide Moiety (-SO₂NH-): A weak acid. Sulfonamides generally exhibit a pKa in the range of 6.0 to 8.0 [2, 3]. The presence of the electron-withdrawing 4-chlorophenyl group stabilizes the sulfonamide anion, likely pushing the pKa toward the lower end of this spectrum (~6.0 - 6.5). At a pH above 8.0, the sulfonamide deprotonates, significantly enhancing solubility.

The Causality of Insolubility: Because the molecule is amphoteric, it exists primarily in its un-ionized, highly lipophilic state at physiological pH (7.4) and slightly acidic conditions (pH 5-6). In this state, the hydrophobic 4-chlorophenyl and 4-methylbenzene rings drive the compound out of the aqueous phase to minimize the disruption of the water hydrogen-bond network [4].

Solubilization_Workflow Start 3-Amino-N-(4-chloro-phenyl)- 4-methyl-benzenesulfonamide (Poorly Water-Soluble) Evaluate Physicochemical Evaluation Amphoteric (pKa ~4.5 & ~6.5) Start->Evaluate pH pH Adjustment (pH < 4 or pH > 8) Evaluate->pH Ionizable Groups Cosolvent Cosolvency (DMSO, PEG 400) Evaluate->Cosolvent High Lipophilicity CD Cyclodextrin Complexation (HP-β-CD) Evaluate->CD Aromatic Rings Micelle Micellar Solubilization (Tween 80) Evaluate->Micelle Interfacial Tension Formulation Optimized Aqueous Formulation (Ready for In Vitro / In Vivo) pH->Formulation Cosolvent->Formulation CD->Formulation Micelle->Formulation

Workflow for selecting solubilization strategies based on physicochemical properties.

Solubilization Strategies

Cosolvency

Co-solvents are mixtures of water and one or more water-miscible solvents (e.g., DMSO, PEG 400, Propylene Glycol) [4].

  • Mechanism: They reduce the overall dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the lipophilic drug. DMSO is particularly effective at disrupting the strong crystal lattice energy of the benzenesulfonamide core.

Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form host-guest inclusion complexes [5].

  • Mechanism: The hydrophobic 4-chlorophenyl ring of the drug enters the lipophilic cavity of the cyclodextrin, displacing high-energy water molecules. The hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the bulk aqueous phase.

CD_Complexation Drug Free Drug Molecule (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Drug->Complex Non-covalent hydrophobic interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-guest encapsulation

Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

Micellar Solubilization

Surfactants like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS) self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC) [6].

  • Mechanism: The highly lipophilic drug partitions into the hydrophobic core of the micelle, shielding it from the aqueous environment.

Quantitative Data Summary

The following table summarizes the anticipated solubility enhancement factors based on the physicochemical profile of poorly soluble sulfonamides[4, 5, 6].

Solubilization StrategyPrimary ExcipientsMechanism of ActionEstimated Solubility EnhancementBiocompatibility / Application
Aqueous Control PBS (pH 7.4)N/A1x (Baseline, <10 µg/mL)N/A
pH Adjustment 0.1 M HCl (pH 2.0)Protonation of 3-amino group50x - 100xGastric simulation, limited IV use
Cosolvency 10% DMSO + 40% PEG 400Dielectric constant reduction500x - 1000xPreclinical IV/IP dosing
Cyclodextrin 20% w/v HP-β-CDHost-guest inclusion100x - 300xExcellent for IV/Oral formulations
Micellar 5% Tween 80Hydrophobic core encapsulation200x - 400xBroad in vivo utility

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific steps to prevent false-positive solubility readings (e.g., filter binding or supersaturation artifacts).

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and stability constant of the drug-cyclodextrin complex.

  • Preparation of Vehicles: Prepare a series of aqueous solutions containing HP-β-CD at concentrations of 0, 5, 10, 50, 100, and 200 mM in 0.1 M phosphate buffer (pH 7.4).

  • Drug Addition: Add an excess amount of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (e.g., 10 mg) to 2 mL of each HP-β-CD solution in sealed glass ampoules.

  • Equilibration: Place the ampoules in a thermoshaker at 25°C and 37°C, shaking at 300 RPM for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached, preventing the measurement of transient metastable states.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 20 minutes to pellet the undissolved drug.

  • Filtration (Self-Validation Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 0.5 mL of the filtrate. Causality: Hydrophobic drugs often adsorb non-specifically to filter membranes. Discarding the initial volume saturates the membrane binding sites, ensuring the collected filtrate accurately represents the solution concentration.

  • Quantification: Dilute the filtrate with mobile phase and analyze via RP-HPLC-UV (Detection at ~260-280 nm, specific to the aromatic rings). Plot drug concentration vs. CD concentration to determine the complexation efficiency.

Protocol B: Preparation of a Biocompatible IV/IP Formulation (Cosolvent + Micellar)

Purpose: To formulate a 5 mg/mL solution suitable for preclinical in vivo administration using a "10/40/5/45" mixture.

  • Primary Solubilization: Weigh exactly 5.0 mg of the compound into a sterile 2 mL glass vial. Add 100 µL of anhydrous DMSO. Vortex for 2 minutes until the solution is completely clear. Causality: DMSO is the strongest hydrogen-bond acceptor and disrupts the crystal lattice immediately.

  • Cosolvent Addition: Add 400 µL of PEG 400 to the vial. Vortex for 1 minute. Causality: PEG 400 acts as a transition solvent, preventing the drug from crashing out when the aqueous phase is introduced.

  • Surfactant Addition: Add 50 µL of Tween 80. Pipette up and down to ensure homogenous mixing of the viscous surfactant.

  • Aqueous Titration: Slowly add 450 µL of sterile 0.9% NaCl (Saline) dropwise (approx. 50 µL per addition) while continuously vortexing the vial. Causality: Rapid addition of water causes localized supersaturation and rapid nucleation of drug crystals. Dropwise addition allows the Tween 80 micelles to form dynamically and encapsulate the drug.

  • Final Validation: Sonicate the sealed vial in a water bath for 10 minutes at room temperature. Inspect against a dark background for the Tyndall effect. A clear solution indicates successful solubilization; a cloudy suspension indicates precipitation.

References

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. URL: [Link]

  • Implications of polystyrene and polyamide microplastics in the adsorption of sulfonamide antibiotics and their metabolites in water. idUS. URL: [Link]

  • Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. ChemRxiv. URL: [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education & Research. URL: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (PMC). URL: [Link]

  • Surfactants interaction with sulfathiazole: Spectroscopic, conductometric, and thermodynamic approach. Arabian Journal of Chemistry. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Welcome to the technical support center for the purification of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, ensuring high purity of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific challenges you may encounter during the crystallization of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide, providing causal explanations and actionable solutions.

Issue 1: Final Product Has Low Purity Despite Recrystallization

Core Problem: The crystallization process is failing to effectively separate the target compound from impurities. This is a frequent challenge in API manufacturing where controlling impurities is a critical requirement.[1]

Possible Causes & Solutions:

  • Cause A: Inappropriate Solvent System. The chosen solvent may have a similar solubility profile for both the API and the impurities, leading to their co-precipitation. Crystallization is a highly selective purification technique, but its efficiency is fundamentally dependent on the differential solubility of the components in the chosen solvent system.[2]

    • Solution: Systematic Solvent Screening. A robust crystallization process begins with selecting an optimal solvent. The ideal solvent should exhibit high solubility for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide at elevated temperatures and low solubility at lower temperatures, while key impurities should remain soluble at low temperatures. Common solvents for sulfonamides include ethanol, isopropanol, acetone, and aqueous mixtures.[3][4][5] A systematic screening is the most effective approach.

  • Cause B: Impurity Lattice Incorporation (Solid Solution Formation). Structurally similar impurities can be incorporated into the crystal lattice of the API, forming a solid solution. This is one of the most common and challenging impurity retention mechanisms in pharmaceutical crystallizations.[1]

    • Solution 1: Anti-Solvent Crystallization. This technique involves dissolving the compound in a "good" solvent and then gradually adding a miscible "anti-solvent" in which the API has low solubility.[6][] This rapid generation of supersaturation can sometimes kinetically trap impurities in the mother liquor, preventing their incorporation into the crystal lattice.

    • Solution 2: Temperature Cycling. Subjecting the crystal slurry to controlled temperature cycles can promote the dissolution of smaller, less perfect crystals and the growth of larger, purer ones—a process known as Ostwald ripening. This can help to purge included impurities from the crystal lattice.[2]

  • Cause C: Impurity Adsorption on Crystal Surface. Impurities can adhere to the surface of the crystals, particularly if the final filtration and washing steps are inadequate.[2]

    • Solution: Optimized Washing Procedure. After filtration, wash the crystal cake with a small amount of cold, fresh crystallization solvent or a suitable anti-solvent. This helps to displace the impurity-rich mother liquor without dissolving a significant amount of the product.[2]

Issue 2: Poor Crystal Morphology (Needles, Fines, or Agglomerates)

Core Problem: The physical properties of the crystals are suboptimal, which can negatively impact downstream processing such as filtration, drying, and formulation.[]

Possible Causes & Solutions:

  • Cause A: High Degree of Supersaturation. Rapid cooling or fast anti-solvent addition creates a high level of supersaturation, which favors rapid nucleation over controlled crystal growth. This often results in the formation of fine particles or needle-like crystals that are difficult to filter.[]

    • Solution 1: Controlled Cooling Profile. Employ a slower, controlled cooling rate to maintain a lower level of supersaturation. This encourages fewer nucleation events and promotes the growth of larger, more well-defined crystals.[]

    • Solution 2: Seeding. Introduce a small quantity of high-purity seed crystals at a point of slight supersaturation. Seeding provides a template for crystal growth, allowing for better control over particle size and morphology.

  • Cause B: Agglomeration. Crystals can stick together during the crystallization process, forming agglomerates. This can trap mother liquor and impurities within the final product.[2]

    • Solution: Control Agitation and Supersaturation. Lowering the supersaturation level can reduce the driving force for agglomeration. Additionally, optimizing the agitation rate is crucial; while sufficient agitation is needed for heat and mass transfer, excessive energy can cause crystal attrition and promote agglomeration.[2] In some cases, the application of ultrasound has been shown to suppress agglomeration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide?

A1: Impurities can originate from various stages of the synthesis.[1] Common impurities in related sulfonamide syntheses include:

  • Unreacted Starting Materials: Such as 4-chloroaniline or 3-amino-4-methylbenzenesulfonyl chloride.

  • Side-Reaction Products: Isomeric sulfonamides or products from undesired side reactions.

  • Degradation Products: Formed if the compound is exposed to harsh conditions (e.g., high heat, extreme pH).

Q2: How do I select the best solvent for crystallization?

A2: The ideal solvent should have a steep solubility curve with respect to temperature for the target compound and high solubility for impurities across the temperature range. The compound is reportedly soluble in organic solvents like DMSO, ethanol, and chloroform, and slightly soluble in water.[3] Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides, as the composition can be fine-tuned to achieve the desired solubility profile.[4][5] A systematic screening approach is recommended (see Protocol 1).

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of chromatographic techniques is typically employed for purity analysis of sulfonamides. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment due to its high sensitivity and reproducibility.[8] Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring the progress of purification.[9]

Q4: My crystals are slightly discolored. How can I remove colored impurities?

A4: Discoloration often arises from trace amounts of highly conjugated or polymeric impurities. A common and effective method is to treat the hot solution with a small amount of activated carbon before the filtration and crystallization steps. The activated carbon adsorbs the colored impurities, which are then removed during the hot filtration. Use activated carbon sparingly, as it can also adsorb some of the desired product.

Data Presentation & Protocols

Tables

Table 1: Solvent Selection for Crystallization of Sulfonamides

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood general-purpose solvent for sulfonamides; often used in mixtures with water.[4][10]
Isopropanol82Polar ProticSimilar to ethanol, can offer different selectivity for impurities.[5]
Acetone56Polar AproticHigh solubility for many organics; its low boiling point can be advantageous for removal.
Ethyl Acetate77Medium PolarityOften used in extraction; can be a good crystallization solvent for less polar compounds.
Water100High PolarityThe target compound is likely poorly soluble in cold water, making it a potential anti-solvent.[11]
DMSO189Polar AproticHigh dissolving power, but its high boiling point makes it difficult to remove. Typically used for sample prep for analysis, not bulk crystallization.[3]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phases.Retention time, peak area (% purity), quantitative analysis.High sensitivity, excellent precision and accuracy, robust, and reproducible.[8]Requires reference standards, potential for co-elution of impurities.
TLC Differential adsorption on a stationary phase.Retention factor (Rf), presence of impurity spots.Fast, inexpensive, good for reaction monitoring and screening.Primarily qualitative/semi-quantitative, lower resolution than HPLC.[9]
LC-MS HPLC coupled with Mass Spectrometry.Retention time, mass-to-charge ratio (m/z).Provides structural information for impurity identification, very high sensitivity.More complex instrumentation and data analysis.
Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place approximately 20 mg of the impure 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve at room temperature, heat the mixture gently in a water bath towards the boiling point of the solvent, adding more solvent dropwise if necessary to achieve full dissolution.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 30 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. The ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, yielding a good recovery of crystalline material.

  • Purity Check: Isolate the crystals from the most promising solvent(s), wash with a minimal amount of cold solvent, dry, and analyze the purity via TLC or HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point; method development and validation are essential.

  • Sample Preparation: Accurately weigh ~10 mg of the crystallized product into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration of ~1 mg/mL.[8]

  • Standard Preparation: Prepare a reference standard of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. Calculate the area percent purity.[8]

Visualizations

Diagrams

G cluster_problem Problem Identification cluster_solution Troubleshooting Path start Low Purity in Final Product check_morphology Assess Crystal Morphology start->check_morphology solvent_screen Perform Solvent Screening (Protocol 1) check_morphology->solvent_screen Poor (Needles/Fines) anti_solvent Try Anti-Solvent Crystallization check_morphology->anti_solvent Good Morphology optimize_cooling Optimize Cooling Rate / Seeding solvent_screen->optimize_cooling agitation Adjust Agitation / Supersaturation optimize_cooling->agitation wash Improve Washing Procedure anti_solvent->wash final_product High Purity API wash->final_product agitation->final_product

Caption: Troubleshooting workflow for low purity issues.

Caption: Mechanism of impurity rejection during cooling crystallization.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • 3-Amino-n-(4-chloro-phenyl)-4-methyl-benzene sulfonamide. National Analytical Corporation.
  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies.
  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications.
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications.
  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC.
  • Synthetic method of p-aminobenzenesulfonamide. Google Patents.
  • Sulfonamide purification process. Google Patents.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide .

Because this analyte possesses both a basic aniline (amino) moiety and an acidic sulfonamide group, it exhibits complex chromatographic behavior. Achieving a stable baseline is critical for accurate quantification (maximizing the Signal-to-Noise ratio) and ensuring method reproducibility.

Mechanistic Understanding: Why Baseline Noise Matters for this Analyte

To troubleshoot effectively, we must first understand the causality between the analyte's physicochemical properties and the chromatographic system.

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide requires strict pH control. The basic character is driven by the unsubstituted amino group on the aromatic ring, while the acidic character is governed by the sulfonamide group[1]. To prevent peak tailing and ensure the analyte elutes as a sharp, symmetrical band, the mobile phase is typically buffered to an acidic pH (e.g., 0.02 M phosphate buffer at pH 3 or 0.1% formic acid)[1][2].

Furthermore, detection is usually performed via UV absorbance at approximately 254 nm to 265 nm to capture the aromatic rings[1][3]. At these lower wavelengths, the UV detector is highly sensitive to background absorbance. Impurities in the mobile phase, column bleed from harsh acidic conditions, or dissolved gases will immediately manifest as baseline noise or drift, directly degrading your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[4].

Self-Validating Diagnostic Workflow

Do not guess the source of your baseline noise; isolate it systematically. The following step-by-step methodology uses self-validating tests to pinpoint the exact hardware or chemical failure.

Step-by-Step Isolation Protocol

Step 1: The Zero-Flow Test (Isolating the Detector)

  • Ensure the detector lamp has been warmed up for at least 30 minutes.

  • Stop the HPLC pump entirely ( 0 mL/min ).

  • Monitor the baseline for 10 minutes.

    • Causality Check: If the baseline noise persists at the same amplitude without flow, the issue is strictly optical or electrical (e.g., a failing UV lamp, electrical grounding issues, or a trapped air bubble in the flow cell)[5]. If the noise disappears, the issue is hydraulic (pump, solvent, or column).

Step 2: The Column Bypass Test (Isolating the Pump vs. Column)

  • Disconnect the HPLC column.

  • Connect the pump directly to the detector using a zero-dead-volume union.

  • Resume flow at your standard rate (e.g., 1.0 mL/min ).

    • Causality Check: If the noise returns and is accompanied by rhythmic pressure fluctuations, the pump check valves are likely failing or there is air in the pump head[5]. If the pressure is stable but the baseline is drifting, the mobile phase is contaminated[6].

Step 3: The Gradient Blank Test (Isolating Mobile Phase Contamination)

  • Reconnect the column.

  • Run your standard gradient method without injecting a sample (inject a blank diluent).

    • Causality Check: If broad peaks or a rising baseline appear, your weak solvent (A) or strong solvent (B) contains UV-absorbing impurities. Replacing old solvents with fresh, highly filtered LC-MS grade solvents can dramatically lower this noise[4][6].

Diagnostic Decision Tree

G A Observe Baseline Noise in UV Chromatogram B Step 1: Execute Zero-Flow Test (Set Pump to 0 mL/min) A->B C Does noise persist? B->C D Detector / Electrical Issue (Lamp aging, electronics) C->D Yes E Flow / Solvent Issue (Pump, mobile phase, column) C->E No F Check Lamp Energy & Flush Flow Cell D->F G Step 2: Column Bypass Test (Connect pump directly to detector) E->G H Is pressure fluctuating? G->H I Pump Issue (Check valves, cavitation) H->I Yes J Solvent / Column Issue (Contamination, column bleed) H->J No

Diagnostic decision tree for isolating root causes of HPLC baseline noise.

Troubleshooting Guide & FAQs

Q1: Why does my baseline drift upward significantly during the gradient elution of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide? A1: This is a classic symptom of mismatched UV absorbance between your Mobile Phase A (aqueous) and Mobile Phase B (organic). Because this sulfonamide requires detection at ~254-265 nm[3], any impurities in the organic phase will absorb light. As the gradient increases the percentage of the organic solvent, the background absorbance rises, causing an upward drift. Solution: Ensure you are using LC-MS grade acetonitrile or methanol, and verify that your buffer salts (e.g., phosphate) are of the highest purity[4].

Q2: How can I tell if the noise is caused by air bubbles in the flow cell versus a failing pump check valve? A2: Analyze the noise signature. Air bubbles in the detector flow cell create sharp, erratic, and random spikes. In contrast, pump check valve issues (or poor mobile phase degassing) cause rhythmic, sinusoidal baseline fluctuations that perfectly match the stroke cycle of the pump pistons[5]. Solution: For bubbles, flush the flow cell with a high-flow rate of degassed methanol. For pump issues, sonicate the check valves in 10% nitric acid or replace them.

Q3: My Signal-to-Noise (S/N) ratio for the target analyte is dropping over time. Is this a baseline issue or a sensitivity issue? A3: It requires evaluating both variables independently. Instrument sensitivity (S/N) can be increased by decreasing baseline noise without increasing the target response[4]. If the absolute height of your analyte peak is stable but the baseline "fuzziness" is increasing, the issue is noise (likely lamp degradation or column bleed). If the baseline is flat but the peak height is shrinking, you are losing sensitivity due to column contamination, loss of protective end-capping, or sample matrix suppression[4][6].

Q4: What is the optimal mobile phase preparation protocol to minimize noise for this specific compound? A4: To accommodate the dual pKa of the aniline and sulfonamide groups, use a 0.02 M phosphate buffer adjusted to pH 3[1].

  • Dissolve the phosphate salt in ultrapure water (18.2 MΩ·cm).

  • Adjust the pH using orthophosphoric acid (do not use HCl, as chloride ions corrode stainless steel and cause metal ion contamination, leading to severe baseline noise)[7].

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane.

  • Degas the solvent thoroughly before placing it on the instrument.

Quantitative Data & Reference Tables

Table 1: Differential Diagnosis of HPLC Baseline Signatures
Noise SignaturePrimary CausalityDiagnostic ActionCorrective Resolution
High-frequency (fuzzy) Electrical / DetectorZero-flow testReplace UV lamp; Check system grounding.
Rhythmic / Sinusoidal Pump pulsationMonitor pressure rippleClean/replace check valves; Purge pump head.
Erratic, sharp spikes Air bubbles in flow cellApply backpressureFlush flow cell; Check inline vacuum degasser.
Long-term upward drift Solvent contaminationGradient blank runReplace old solvents with fresh LC-MS grade solvents[6].
Table 2: Analyte Physicochemical & Chromatographic Parameters
ParameterCharacteristicImpact on HPLC Method
Analyte 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamideTarget compound requiring reversed-phase (RP-HPLC) separation.
Functional Groups Aniline (-NH2), Sulfonamide (-SO2NH-)Dual polarity requires strict pH control (pH ~3) to prevent peak tailing[1].
Detection Wavelength ~254 nm - 265 nmRequires low UV-cutoff solvents to prevent baseline drift[3].
Column Chemistry C8 or C18 (e.g., YMC-Triart C8 or Zorbax Eclipse XDB C18)Harsh acidic mobile phases can strip end-capping over time, increasing noise[1][3][4].

References

  • Chromatography Troubleshooting Guides | ChemITrust AI. chemitrust.ai.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2XxSAfmFeO3tC7v_83qeFVhcK4h9_U4U8kMNc_hXDbrBaP9nJMBP_95uiASc2ALPjL3DHlt45HYyzva1PiJCRl_Md3g3Ly6COmBZ7gNuZ-B4I_cbShu78sQFJ2kPtGHU3uJJEGkfShO-CZQ7yBfRb_aWc]
  • Science of Chromatography - Cole-Parmer. coleparmer.com.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG335Ix8giKW_n0GfJXNB5vcTRTBu3IdbM5Zj6TzsNFV20YB6l3ljtYN0srL6Dd2v_AzTJlEAfRgfW1mNSQezBdUXlJ505Q30Ot7qIBrK464YVoZnYyXaw5Aa7rUHRKM-zWHRt7q0mHIsoUxIufMri6ZrHtgBc-ccK2R0vr7SZq]
  • Looking with Light: Breaking Down Liquid Chromatography Method Development. cannabissciencetech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgei5bNK8rWsxSLirbYFGN_tdw58H_zpySZAr58wNEdNoJ5s0hefJAiJjMmgBwZ-QHLakTuj5zC7gsuSPKZstd49oiqyFQzbOliaraJBuRrAMyXOg64BeHUz9C9ZKi38TsAVmpb-JWSQrElfl1mZrcTd5kjbFXv_73gw66pUMRSt0Fw4VyJAMFCPLjrZ-dlAFcquX1w2lBb71SRP_00UM6DvSuu9ukcwTbF_VDQ==]
  • Hplc Technology - Revolutionizing Analytical Chemistry In The Food Industry. foodbusinessmea.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPaOEwt9fzMRhOFNknU_AKmTI0BBBXUljH5waO0WfQiRDO6RVuYXUJS5k2ZuOnJbbm9-u6GP_x9IW4smVzykETSSUu6bnwCH6AKvH3ShE_w4kepXCesEVjx3qBhNp5HYZnJyQTrDctRJ12BKyxG4VrPl-BkCyVI24nwHvmZLi15kXlqSLfFBJyu1jEzMcmzOuHH_LGPH5fj5KGc6xmqh35o2TXMiw=]
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCdsT-I4qhIilN4cesysIpdB4UIdIGol_oqfnEsitopl4ewTu1XjbWdS-lGeVF05elyEY4Ng7We17VPNTwA2hi9Fzm8H1E8KYbECT6nWqork3E7FwTDdmPecRNGPL3OUADoEiO]
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. wu.ac.th.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZBiU7XHylRMeo2IDAK9jC4rPNE8rZEMSnubAGg7r89Hame24eAgdjkmInqzyTB-M6Z1FgOks3W4BgzrnAb2BOVJXvFeupFkhAr4XTU1Lqa8qP0xDifIUocf1jxUgAavNpSqlFqMcLzBDnkRFMGDCvtG_NfY_4lA==]
  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. jfda-online.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM3akxOFplTNSFh1WQlGeC_pb8MEaviriFE015unKOzXqo_PPr4svFK2z9Reb3nu_4ypoZcLQpqTgtsBb3ZdZ8bEhgdoLf50OVHdW0nwVPEQOMLeYkuAiojqEbCR0SnkSkU40ebOYBfAHEyuwPr5YH-IUA-t6dkiUS8u48OKCFD8Fw6ULo26Y=]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide in Solution

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with complex substituted benzenesulfonamides requires a deep understanding of their structural vulnerabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with complex substituted benzenesulfonamides requires a deep understanding of their structural vulnerabilities. 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide contains two highly reactive functional groups: a sulfonamide linkage and an aniline (3-amino) moiety. When exposed to thermal stress in solution, these groups undergo distinct, parallel degradation pathways.

This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind these degradation events and field-proven, self-validating protocols to ensure absolute sample integrity.

Mechanistic Understanding of Thermal Degradation (The "Why")

To effectively stabilize this compound, we must first understand the chemical logic driving its degradation. Heat acts as a kinetic accelerator for two primary reactions:

  • Thermal Hydrolysis of the Sulfonamide Bond : The −SO2​−NH− linkage is susceptible to nucleophilic attack. This process is heavily dependent on the pH of the solution. Under thermal stress, extreme acidic or basic conditions catalyze the cleavage of the sulfur-nitrogen bond, irreversibly breaking the molecule into 3-amino-4-methylbenzenesulfonic acid and 4-chloroaniline [1, 2].

  • Thermal Auto-Oxidation of the Aniline Moiety : The 3-amino group attached to the electron-rich benzene ring is highly prone to oxidation. Elevated temperatures increase the kinetic energy of dissolved oxygen, facilitating the formation of reactive oxygen species (ROS). These ROS attack the aniline ring, leading to the formation of highly conjugated, dark-colored quinone-imines and azo-coupled oligomers[3].

G A 3-Amino-N-(4-chloro-phenyl) -4-methyl-benzenesulfonamide H_node Thermal Hydrolysis (Extreme pH + Heat) A->H_node O_node Thermal Oxidation (O2 + Heat + Light) A->O_node H_prod1 3-Amino-4-methyl- benzenesulfonic acid H_node->H_prod1 H_prod2 4-Chloroaniline H_node->H_prod2 O_prod Quinone-imines & Azo Oligomers (Dark Coloration) O_node->O_prod

Fig 1. Bimodal thermal degradation pathways: Hydrolysis of the sulfonamide bond and oxidation of the aniline moiety.

Quantitative Stability Profiles

Understanding the boundary conditions of your solvent system is critical. Sulfonamides exhibit a classic U-shaped pH-rate profile, meaning they are most stable at near-neutral pH and rapidly degrade at the extremes [2]. The table below synthesizes the degradation kinetics based on combined thermal and pH stress tests typical for substituted sulfonamides [1, 4].

Table 1: Thermal and pH Stability Matrix for Sulfonamide Solutions

Temperature (°C)pH LevelDissolved O 2​ Estimated Half-Life (t 1/2​ )Primary Degradation Mechanism
4 °C7.0Degassed> 24 monthsNone (Stable)
25 °C7.0Ambient~ 6 monthsSlow Auto-Oxidation
60 °C7.0Ambient< 7 daysOxidation > Hydrolysis
60 °C3.0Degassed< 48 hoursAcid-Catalyzed Hydrolysis
60 °C10.0Degassed< 72 hoursBase-Catalyzed Hydrolysis

Standardized Prevention Protocols

To ensure a self-validating experimental setup, abandon ad-hoc dissolution methods and implement the following strict step-by-step methodology for preparing and storing your stock solutions.

Protocol: Preparation of Thermally Stable Stock Solutions
  • Step 1: Solvent Deoxygenation. Purge your chosen solvent (e.g., DMSO, Methanol, or aqueous buffer) with ultra-pure Argon or Nitrogen gas for 15-20 minutes to displace dissolved oxygen. This directly neutralizes the aniline oxidation pathway [3].

  • Step 2: Antioxidant/Chelator Addition (Optional). For long-term storage or high-throughput screening, add a compatible antioxidant (e.g., 0.1% w/v BHT for organic solvents) or a chelator (1 mM EDTA for aqueous solutions) to sequester trace transition metals that catalyze thermal oxidation.

  • Step 3: pH Optimization. If using an aqueous system, buffer the solution to a strict pH of 6.5 to 7.5. Avoid acetate (pH < 5) or carbonate (pH > 9) buffers.

  • Step 4: Temperature-Controlled Dissolution. Dissolve the compound using gentle sonication in a water bath strictly maintained below 25 °C . Never use a heat gun or boiling water bath to force dissolution.

  • Step 5: Aliquot and Storage. Filter sterilize (0.22 µm) the solution into amber glass vials (to prevent UV-catalyzed radical initiation) and store immediately at -20 °C.

Workflow Start Start Solution Prep Degas Step 1: Degas Solvent (Ar/N2 sparge) Start->Degas Buffer Step 2: Adjust pH to 6.5-7.5 (Avoid extremes) Degas->Buffer Dissolve Step 3: Dissolve Compound (T < 25°C, No Heat!) Buffer->Dissolve Store Step 4: Amber Vials Store at -20°C Dissolve->Store

Fig 2. Optimized workflow for preparing thermally stable sulfonamide solutions.

Troubleshooting & FAQs

Q1: My solution turned from colorless to dark yellow/brown after heating to improve solubility. What happened? A1: The 3-amino (aniline) group has undergone thermal auto-oxidation. When heated in the presence of dissolved oxygen, anilines rapidly oxidize into highly conjugated, colored quinone-imines and azo compounds [3]. Action: Discard the solution. In the future, degas your solvents and never exceed 25 °C during dissolution. If solubility is poor, change the solvent system (e.g., increase DMSO fraction) rather than applying heat.

Q2: I absolutely must heat the solution to 60 °C for my specific assay. How can I prevent degradation? A2: If heating is unavoidable, you must create a strictly anaerobic environment. Purge the vial with Argon, seal it tightly with a PTFE-lined septum, and use a temperature-controlled block. Limit the heating duration to the absolute minimum required (< 15 minutes).

Q3: Is the compound more stable in acidic or basic media? A3: Neither. Sulfonamides exhibit a U-shaped pH-rate profile for hydrolysis [2]. They are most stable at near-neutral pH (pH 6-8). Strong acids protonate the sulfonamide nitrogen, facilitating nucleophilic attack by water, while strong bases deprotonate the sulfonamide, leading to elimination mechanisms (E1cB) [2]. Always buffer to neutral pH.

Q4: How do I analytically verify if my stored solution has degraded? A4: Perform an LC-MS or HPLC-UV analysis. Look for the appearance of two specific cleavage products: 4-chloroaniline (m/z ~127) and 3-amino-4-methylbenzenesulfonic acid (m/z ~187). The presence of these indicates thermal hydrolysis [1]. A broad baseline drift or new peaks in the visible region (400-500 nm) on the UV detector indicates aniline oxidation.

References

  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
Optimization

Technical Support Center: Resolving Chromatographic Co-Elution for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak resolution challenges with 3-Amino-N-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak resolution challenges with 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide .

As a structurally complex active pharmaceutical ingredient (API) or intermediate, this compound presents unique chromatographic hurdles due to its amphoteric nature and dense aromaticity. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound from starting materials, isomers, and degradation products.

Mechanistic Grounding: The "Why" Behind Co-Elution

To successfully troubleshoot co-elution, we must first deconstruct the molecule’s functional groups and their behavior in a reversed-phase high-performance liquid chromatography (RP-HPLC) environment:

  • The 3-Amino Group (Basic): With a pKa of approximately 4.0–4.5, this group is protonated at acidic pH (e.g., pH 2.0 with 0.1% Formic Acid). Protonated amines are notorious for undergoing secondary ion-exchange interactions with unendcapped, residual silanols ( Si−O− ) on standard silica-based columns. This causes severe peak tailing, which often masks closely eluting impurities[1].

  • The Sulfonamide Linkage (Weakly Acidic): The −SO2​NH− group has a pKa typically between 8.0 and 10.0[2]. At high pH, it deprotonates, drastically shifting the molecule's polarity and reducing its retention time.

  • The Di-Aromatic System: The 4-chlorophenyl and 4-methylphenyl rings are highly hydrophobic and electron-rich, driving strong retention on standard C18 stationary phases but offering opportunities for alternative π−π selectivity.

Troubleshooting Decision Matrix

G A Co-elution Detected: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide B Analyze Peak Shape & Spectral Data A->B C Tailing / Basic Impurities (e.g., 4-Chloroaniline) B->C Tailing Peaks D Isomeric Impurities (e.g., Positional Isomers) B->D Sharp Co-eluting Peaks E Adjust pH to 6.5-7.0 or Add Triethylamine C->E F Switch to Phenyl-Hexyl or Polar-Embedded C18 Column C->F D->F G Optimize Gradient: Switch ACN to Methanol D->G H Baseline Resolution (Rs > 2.0) E->H F->H G->H

Workflow for resolving benzenesulfonamide co-elution based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: My target compound is co-eluting with the starting material (4-chloroaniline). How do I force a separation? A: This is a classic selectivity issue driven by inappropriate mobile phase pH. Both compounds contain basic amine groups. If you are using a low-pH mobile phase (e.g., 0.1% TFA, pH ~2.0), both amines are fully protonated, highly polar, and elute rapidly, compressing the separation space. Solution: Shift your mobile phase pH to 6.5 using a 10 mM Ammonium Acetate buffer. At pH 6.5, the amine groups on both molecules are neutralized. The separation will now be driven entirely by hydrophobicity. Because 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is significantly larger and more hydrophobic than 4-chloroaniline, it will be retained much longer on a C18 column, yielding baseline resolution.

Q2: I am seeing a broad, tailing peak that seems to hide a smaller impurity on its back edge. How can I sharpen the peak? A: Peak tailing for this compound is almost certainly caused by the 3-amino group interacting with acidic silanols on the silica support[1]. Solution: You have two options.

  • Chemical Masking: Add 0.1% Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base, binding to the active silanols and preventing your analyte from interacting with them.

  • Column Chemistry: Switch to a Polar-Embedded C18 column (e.g., amide or carbamate embedded). The embedded polar group creates a virtual "water shield" near the silica surface, repelling the protonated amine and drastically improving peak symmetry[1].

Q3: I have positional isomers (e.g., the 2-amino analog) co-eluting. Standard C18 gradients aren't working. What is the next step? A: Positional isomers have identical molecular weights and nearly identical hydrophobicities, making standard C18 phases ineffective. Solution: Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns offer π−π and dipole-dipole interactions[2]. The spatial arrangement of the amino group (ortho vs. meta) will alter the electron density of the aromatic ring, allowing the Phenyl-Hexyl phase to differentiate the isomers. Additionally, switch your organic modifier from Acetonitrile to Methanol. Methanol participates in hydrogen bonding, which provides an extra vector of selectivity for sulfonamide derivatives[3].

Validated Experimental Protocols

To systematically resolve co-elution, implement the following self-validating selectivity screening protocol.

Protocol: Orthogonal Selectivity Screen for Benzenesulfonamides

Objective: To achieve baseline resolution ( Rs​>2.0 ) between 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide and its structurally similar impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 6.5 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane. Rationale: Neutralizes the 3-amino group while keeping the sulfonamide protonated.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Rationale: Methanol provides superior hydrogen-bonding selectivity for sulfonamides compared to Acetonitrile[3].

Step 2: Column Setup

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Set the column oven temperature to 35°C. Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky aromatic compounds.

Step 3: Gradient Elution Program Execute the following linear gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: 20% to 80% B (Linear ramp for primary separation)

  • 15.0 - 18.0 min: 80% B (Column wash)

  • 18.0 - 22.0 min: 20% B (Re-equilibration)

Step 4: System Suitability & Validation

  • Inject a resolution standard containing the target API, 4-chloroaniline, and known isomers.

  • Acceptance Criteria: The tailing factor ( Tf​ ) for the main peak must be ≤1.2 . The resolution ( Rs​ ) between the target API and the closest eluting impurity must be ≥2.0 .

Quantitative Data Summary

The following table summarizes the expected chromatographic performance based on varying the column chemistry and mobile phase conditions for this specific class of compounds.

Column ChemistryMobile Phase pHOrganic ModifierMain Peak Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomersResolution ( Rs​ ) from 4-Chloroaniline
Standard C182.5 (0.1% TFA)Acetonitrile1.8 (Severe Tailing)0.8 (Co-elution)1.2 (Partial)
Standard C186.5 (Ammonium Acetate)Acetonitrile1.3 (Acceptable)1.1 (Partial)4.5 (Baseline)
Polar-Embedded C182.5 (0.1% TFA)Acetonitrile1.1 (Excellent)0.9 (Co-elution)1.5 (Baseline)
Phenyl-Hexyl 6.5 (Ammonium Acetate) Methanol 1.1 (Excellent) 2.4 (Baseline) 5.0 (Baseline)

Data Interpretation: The combination of a Phenyl-Hexyl stationary phase, a near-neutral pH, and Methanol as the organic modifier provides the optimal thermodynamic environment to resolve all critical pairs associated with 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide.

References

  • Method Development for the Separation of Sulfonamides Source: Journal of Chromatographic Science URL
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide Source: Trends in Sciences URL
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: CABI Digital Library URL
  • “Click Chemistry” in the Preparation of Porous Polymer-Based Particulate Stationary Phases for μ-HPLC Separation of Peptides and Proteins Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide via Lipid Formulations

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for formulating 3-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for formulating 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1)[1]. As a highly lipophilic sulfonamide derivative, this compound exhibits poor aqueous solubility, making it a prime candidate for Lipid-Based Drug Delivery Systems (LBDDS) to overcome critical absorption barriers[2].

Mechanistic Rationale & Absorption Pathways

To successfully formulate this compound, it is critical to understand why lipid systems work. Rather than relying on the thermodynamic dissolution of crystalline drug in aqueous gastrointestinal (GI) fluids, LBDDS introduces the drug already in a solubilized state[3]. In the presence of GI fluids, the lipids form emulsions or mixed micelles, facilitating direct interaction with the intestinal wall[2]. Furthermore, specific lipid selections can actively dictate the pharmacokinetic route the drug takes post-absorption.

Mechanism A Lipid Formulation (Drug + LCTs/Surfactants) B Gastric Lipolysis (Emulsion Formation) A->B Ingestion C Intestinal Digestion (Bile Salts & Lipase) B->C Gastric Emptying D Mixed Micelles (Solubilized Drug) C->D Solubilization E Enterocyte Uptake D->E Absorption F Chylomicron Assembly E->F High LogP / LCTs H Portal Vein Transport (Subject to First-Pass) E->H Low LogP / MCTs G Lymphatic Transport (Bypasses Liver) F->G Exocytosis

Fig 1. Mechanistic pathway of lipid-based absorption and lymphatic transport.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide fail in standard aqueous suspensions? A1: The compound's non-polar chemical structure gives it a high affinity for fats and a strong resistance to dissolving in polar solvents like water[2]. In a standard suspension, the energy required to break the compound's crystal lattice exceeds the solvation energy provided by the GI fluids, resulting in low bioavailability. Lipid matrices bypass this by acting as a solvent carrier[3].

Q2: Should I formulate with Long-Chain Triglycerides (LCTs) or Medium-Chain Triglycerides (MCTs)? A2: The choice depends on the drug's susceptibility to hepatic first-pass metabolism. If the compound is heavily metabolized by the liver, LCTs (e.g., soybean oil) are strictly preferred. LCTs stimulate the assembly of chylomicrons in the enterocytes, which are then taken up by the lymphatic vessels. This routes the drug through the lymphatic system, directly entering systemic circulation and completely bypassing the portal vein and liver[4][5]. MCTs offer better solvent capacity but route primarily through the portal vein.

Q3: What is the "Parachute Effect" and why is it necessary for this formulation? A3: When a Self-Emulsifying Drug Delivery System (SEDDS) undergoes digestion in the GI tract, the lipid vehicle is degraded, often causing the highly lipophilic drug to precipitate out of solution. To prevent this, a Supersaturable SEDDS (S-SEDDS) is used. By adding a precipitation inhibitor (like HPMC), the formulation reduces the rate of precipitation, maintaining the drug in a metastable supersaturated state—this prolonged absorption window is known as the "parachute effect"[6].

Troubleshooting Guide: Resolving Drug Precipitation

Symptom: The formulation turns cloudy or forms visible crystals during in vitro dispersion tests (e.g., dropping the formulation into Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)). Root Cause: Loss of solvent capacity. As hydrophilic surfactants migrate into the bulk aqueous phase, the remaining lipid matrix can no longer keep the sulfonamide solubilized.

Troubleshooting Start In Vitro Dispersion Test (SGF/SIF) Precipitation Drug Precipitation Detected? Start->Precipitation Yes Yes: Loss of Solvent Capacity Precipitation->Yes Cloudy/Crystals No No: Stable Microemulsion Precipitation->No Clear/Opalescent Action1 Add Precipitation Inhibitor (e.g., HPMC, PVP) Yes->Action1 Action2 Adjust Smix Ratio (Surfactant:Co-surfactant) Yes->Action2 Success S-SEDDS Achieved ('Parachute Effect') No->Success Test2 Repeat Dispersion Test Action1->Test2 Action2->Test2 Test2->Precipitation

Fig 2. Troubleshooting workflow for drug precipitation in SEDDS formulations.

Protocol: Formulating a Self-Validating S-SEDDS

To ensure scientific integrity, this protocol is designed as a self-validating system. If step 4 fails, the causality points directly back to an insufficient polymer ratio in step 3.

Step 1: Equilibrium Solubility Screening Add an excess amount of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide to various pure oils, surfactants, and co-surfactants in separate glass vials. Vortex for 5 minutes, then incubate in an isothermal shaker at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the supernatant drug concentration via HPLC. Rationale: Identifies the excipients with the highest thermodynamic carrying capacity.

Step 2: Ternary Phase Diagram Construction Select the top-performing oil and a surfactant/co-surfactant mixture (Smix). Titrate the oil and Smix with water at 37°C. Visually observe and plot the boundaries where the mixture forms a clear, isotropic microemulsion (droplet size < 50 nm).

Step 3: Polymer Incorporation (The "Parachute") To the optimized SEDDS pre-concentrate, slowly dissolve 1% to 5% (w/w) of a cellulosic polymer (e.g., HPMC) or PVP. Heating to 50°C may be required to ensure complete polymer dispersion without degrading the sulfonamide.

Step 4: In Vitro Lipolysis Validation Disperse 1 gram of the S-SEDDS into 100 mL of simulated intestinal fluid containing pancreatic lipase and bile salts[3]. Monitor the aqueous phase continuously for 120 minutes. Validation Check: If drug recovery in the aqueous phase drops below 80% within 60 minutes, the parachute effect has failed. Increase the HPMC concentration by 1% (w/w) and repeat Step 4.

Quantitative Data: Excipient Selection Matrix

Proper excipient selection is the foundation of a stable lipid formulation. Use the following matrix to select components based on their physicochemical roles[4][5].

Excipient CategoryExample ExcipientHLB ValuePrimary Function in Sulfonamide Formulation
Oil (LCT) Soybean Oil~1Core solubilizer; Promotes lymphatic transport to bypass liver first-pass metabolism.
Oil (MCT) Capryol 905High solvent capacity; Promotes rapid dispersion but routes via portal vein.
Surfactant Kolliphor EL12 - 14Reduces interfacial tension; Drives spontaneous microemulsion formation in GI tract.
Co-surfactant Transcutol HP4.2Increases interfacial fluidity; Reduces the total amount of harsh surfactants required.
Precipitation Inhibitor HPMC / PVPN/ASteric hindrance of crystal nucleation; Maintains supersaturation (Parachute effect).

References

  • National Institutes of Health (NIH). "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." PMC. Available at: [Link]

  • Symmetric Events. "Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs." Symmetric. Available at: [Link]

  • National Institutes of Health (NIH). "Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review." PMC. Available at: [Link]

  • IntechOpen. "Lipid as a Vehicle/Carrier for Oral Drug Delivery." IntechOpen. Available at: [Link]

  • American Pharmaceutical Review. "Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds." American Pharmaceutical Review. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel vs. Standard Sulfonamides: A Framework for Evaluation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel sulfonamide derivatives, using 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel sulfonamide derivatives, using 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide as a case study for comparison against established standard sulfonamides. In the ever-present battle against antimicrobial resistance, the modification of existing antibiotic scaffolds like sulfonamides is a critical strategy. This document offers an in-depth analysis of the classical mechanisms of action, structure-activity relationships, and a detailed protocol for the quantitative assessment of antibacterial efficacy.

Introduction: The Enduring Relevance of Sulfonamides

Since the discovery of Prontosil in the 1930s, sulfonamides have been a cornerstone of antimicrobial therapy.[1] These synthetic agents were the first broadly effective antibacterials to be used systemically, heralding the dawn of the antibiotic era.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][][4][5] As humans acquire folate from their diet, this pathway presents a selective target for antimicrobial action.[2][5]

However, the widespread use of sulfonamides has led to significant bacterial resistance. This has necessitated the development of novel derivatives with modified structures, aiming to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide represents such a novel structure, for which a systematic evaluation of efficacy is required to determine its potential as a therapeutic agent.

The Classical Paradigm: Standard Sulfonamides

Mechanism of Action

Standard sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[2][][4] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid (Vitamin B9).[1][2][] Without folic acid, bacteria are unable to synthesize essential nucleic acids and amino acids, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][2][]

The following diagram illustrates this well-established mechanism:

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Forms Folic_Acid Tetrahydrofolic Acid (Folic Acid) DHF->Folic_Acid ...subsequent steps Synthesis Nucleic Acid Synthesis Folic_Acid->Synthesis Sulfonamide Standard Sulfonamides Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by standard sulfonamides.

Structure-Activity Relationship (SAR)

The antibacterial activity of classical sulfonamides is dictated by key structural features:

  • A free aromatic amino group at the para-position (N4) is essential for activity.[6]

  • The sulfonamide group (-SO2NH-) is crucial.

  • Substitutions on the sulfonamide nitrogen (N1) with heterocyclic rings can significantly enhance potency and alter pharmacokinetic properties.[]

Efficacy of Standard Sulfonamides

The in vitro efficacy of antibiotics is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The table below summarizes typical MIC ranges for two widely used standard sulfonamides, Sulfamethoxazole and Sulfadiazine, against common Gram-positive and Gram-negative bacteria.

SulfonamideBacterial StrainMIC Range (µg/mL)Reference(s)
Sulfamethoxazole Escherichia coli0.03 - >64[7]
Staphylococcus aureus≤0.25 - >512[8][9]
Sulfadiazine Escherichia coli45 - 90[10]
Staphylococcus aureus180 - 360[10]

Note: MIC values can vary significantly based on the bacterial strain, resistance mechanisms, and testing methodology. The combination with trimethoprim, as in co-trimoxazole, often results in lower MICs due to synergistic effects.[11][12]

A Framework for Evaluating Novel Sulfonamides

The emergence of novel sulfonamide derivatives like 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide necessitates a rigorous and standardized evaluation of their efficacy. The following experimental protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a robust method for determining the MIC of a novel compound.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for assessing the in vitro antibacterial activity of a novel sulfonamide.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide against quality control bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) and compare its efficacy to standard sulfonamides.

Materials:

  • Test compound (3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide)

  • Standard sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine)

  • Quality control bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile diluents (e.g., water, DMSO)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A 1. Prepare stock solutions of test and standard antibiotics. C 3. Perform serial two-fold dilutions of antibiotics in 96-well plate. A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland). D 4. Inoculate wells with bacterial suspension. B->D C->D E 5. Include positive (no drug) and negative (no bacteria) controls. D->E F 6. Incubate at 35°C for 16-20 hours. E->F G 7. Read results visually for turbidity. F->G H 8. Determine MIC: Lowest concentration with no visible growth. G->H

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions:

    • Rationale: To create a concentrated, sterile solution from which working dilutions can be made.

    • Accurately weigh the test compound and standard sulfonamides. Dissolve in a minimal amount of a suitable solvent (e.g., DMSO), then dilute to the final stock concentration with sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • Rationale: To ensure a standardized number of bacteria are tested, which is critical for reproducibility.

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Rationale: To create a range of antibiotic concentrations to test against the bacteria.

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antibiotic stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation and Controls:

    • Rationale: To introduce the bacteria to the different antibiotic concentrations and to validate the experiment.

    • Add 10 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Well 11 (Positive Control): Contains bacteria and CAMHB but no antibiotic. This well should show turbidity, confirming the bacteria are viable.

    • Well 12 (Negative Control): Contains CAMHB only. This well should remain clear, confirming the sterility of the medium.

  • Incubation:

    • Rationale: To allow for bacterial growth in the presence of the antibiotic.

    • Seal the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Rationale: To determine the lowest concentration of the antibiotic that inhibited bacterial growth.

    • Visually inspect the plate for turbidity (a button of growth at the bottom of the well).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Evaluating 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide: A Hypothetical Analysis

Given the lack of published efficacy data, we can hypothesize its potential based on its structure and the principles of sulfonamide SAR.

  • Core Sulfonamide Scaffold: The presence of the benzenesulfonamide group suggests a potential for the classical mechanism of action: inhibition of DHPS.

  • Substitutions:

    • The 4-methyl group on the benzene ring may influence binding affinity to the target enzyme or alter pharmacokinetic properties.

    • The 3-amino group is a deviation from the classical para-amino structure. This could potentially alter or diminish the classical antibacterial activity. However, some studies suggest that sulfonamides that are not 4-aminobenzenesulfonamide derivatives can still possess potent antibacterial activity, sometimes through novel mechanisms.[15][16]

    • The N-(4-chloro-phenyl) group on the sulfonamide nitrogen is a significant modification. The chloro and phenyl groups add lipophilicity, which could affect cell penetration. This substitution could also direct the molecule towards other biological targets.

Beyond Folate Synthesis: The Evolving Landscape of Sulfonamide Action

It is crucial for researchers to recognize that novel sulfonamide derivatives may not adhere to the classical mechanism of action. Recent studies have shown that some sulfonamides can exert their effects through alternative pathways, including:

  • Inhibition of carbonic anhydrases in bacteria.[17][18]

  • Disruption of peptidoglycan synthesis.

  • Inhibition of other essential bacterial enzymes.

Therefore, if a novel compound like 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide shows significant antibacterial activity, further mechanistic studies would be warranted to determine if it acts via DHPS inhibition or through a novel mechanism.

Conclusion

While direct comparative efficacy data for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is not yet available in the public domain, this guide provides a robust framework for its evaluation. By employing standardized protocols such as the broth microdilution MIC assay, researchers can generate reliable data to compare its potency against standard sulfonamides. The structural modifications present in this novel compound suggest the potential for altered activity and possibly a different mechanism of action, highlighting the exciting and evolving field of sulfonamide research in the ongoing quest for new and effective antimicrobial agents.

References

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). Antimicrobial sulfonamide drugs. SciSpace. Retrieved March 7, 2024, from [Link]

  • Choudhary, A., Sharma, S., & Nanjan, M. J. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 6(5), 275-289.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Sulfonamide (medicine). (2023, December 29). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved March 7, 2024, from [Link]

  • Gawande, V. H., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Gawande, V. H., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. PubMed. Retrieved March 7, 2024, from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved March 7, 2024, from [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023, August 19). Preprints.org.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved March 7, 2024, from [Link]

  • Al-Warhi, T., et al. (2025, August 24).
  • Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Antimicrobial activity of silver sulphadiazine. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • De Vita, D., et al. (2023, April 4). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Nascente, P. S., et al. (n.d.).
  • Di Domenico, E. G., et al. (2020). Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. MDPI.
  • Dressel, D., et al. (2024, April 30). CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges for Meropenem-ANT3310. ECCMID 2024.
  • MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Traczewski, M. M., & Brown, S. D. (2006). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. PubMed Central.
  • El-Gohary, N. S., et al. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Determination of the MIC values (μg/mL) of the synthesized... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • THE ABC'S OF MICS. (n.d.).
  • MIC values of sulfonamides derivatives I, II, and III against total 50... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). University of Toledo.
  • Antimicrobial resistance in Escherichia coli and Staphylococcus aureus at human-animal interfaces on Chongming Island, Shanghai: A One Health perspective. (n.d.). PubMed Central.
  • Bax, B. D., et al. (2023). Resistance to antibacterial antifolates in multidrug-resistant Staphylococcus aureus: prevalence estimates and genetic basis. Journal of Antimicrobial Chemotherapy, 78(3), 735–744.

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Comparative

Comparative Molecular Dynamics of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the comparative molecular dynamics (MD) analysis of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide and its analogs. It is intended for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative molecular dynamics (MD) analysis of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the dynamic behavior of these compounds and how subtle chemical modifications can influence their conformational landscape and potential interactions with biological targets. By leveraging the power of MD simulations, we can gain invaluable insights into structure-dynamics-activity relationships, thereby accelerating rational drug design.[1][2][3][4][5]

Introduction: The Significance of Sulfonamides and the Need for Dynamic Insights

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide serves as a key scaffold for the development of novel therapeutic agents. While experimental techniques provide crucial structural and activity data, they often present a static picture.[8] Molecular dynamics simulations offer a window into the dynamic nature of these molecules, revealing conformational changes and interactions that are critical for their biological function.[1][2][5][9]

This guide will walk through a comparative MD study of three hypothetical analogs of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide, designed to probe the influence of key chemical modifications.

The Analogs: A Focused Comparative Set

For this illustrative guide, we will consider the parent compound and three analogs with systematic modifications:

  • Parent Compound (PC): 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

  • Analog 1 (A1): 3-Amino-N-(4-fluoro -phenyl)-4-methyl-benzenesulfonamide (investigating the effect of halogen substitution)

  • Analog 2 (A2): 3-Amino-N-(4-chloro-phenyl)-4-ethyl -benzenesulfonamide (exploring the impact of alkyl group size)

  • Analog 3 (A3): N -(4-chloro-phenyl)-3-nitro -4-methyl-benzenesulfonamide (assessing the effect of replacing the amino group with a nitro group)

These analogs allow for a systematic evaluation of how seemingly minor chemical alterations can impact the overall molecular dynamics.

Experimental Workflow: A Step-by-Step Protocol for Comparative MD Simulations

The following protocol outlines a robust workflow for conducting a comparative MD study of the selected analogs in a solvent environment. This approach allows for the intrinsic dynamic properties of the molecules to be studied without the complexity of a protein-ligand system, providing a fundamental understanding of their conformational preferences.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis Ligand_Param Ligand Parameterization Solvation Solvation Ligand_Param->Solvation Neutralization Neutralization Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization NVT_Equil NVT Equilibration Minimization->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD NPT_Equil->Production_MD RMSD RMSD Analysis Production_MD->RMSD RMSF RMSF Analysis Production_MD->RMSF H_Bond Hydrogen Bond Analysis Production_MD->H_Bond Conformation Conformational Analysis Production_MD->Conformation

Caption: A generalized workflow for molecular dynamics simulations.

Part 1: System Preparation
  • Ligand Structure Preparation:

    • Obtain or build the 3D structures of the parent compound and the three analogs.

    • Optimize the initial geometries using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain accurate bond lengths and angles.

  • Force Field Parameterization:

    • Assign a suitable force field for small molecules, such as the General Amber Force Field (GAFF).[10]

    • Generate partial atomic charges using a quantum mechanical calculation (e.g., RESP or AM1-BCC). This step is crucial for accurately describing the electrostatic interactions.

    • Utilize software like AmberTools to generate the topology and coordinate files for each analog.[11][12]

  • Solvation and Ionization:

    • Create a cubic or triclinic simulation box for each analog.

    • Solvate each box with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

Part 2: Simulation Protocol (using GROMACS)

This protocol provides a general guideline. Specific parameters may need to be adjusted based on the system and computational resources.[13][14][15]

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • NVT (Canonical Ensemble) Equilibration:

    • Equilibrate the system at a constant temperature (e.g., 300 K) and volume for a short duration (e.g., 1 ns). This allows the solvent to relax around the solute.

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Equilibrate the system at a constant temperature (e.g., 300 K) and pressure (e.g., 1 bar) for a longer duration (e.g., 5 ns). This ensures the system reaches the correct density.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time to sample the conformational space of the analogs (e.g., 100 ns). Save the trajectory and energy data at regular intervals.

Part 3: Trajectory Analysis

The analysis of the MD trajectories is where comparative insights are drawn.[16][17] Visualization tools like VMD are indispensable for this phase.[18][19][20][21]

  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the non-hydrogen atoms of each analog with respect to its initial minimized structure. This provides a measure of the overall structural stability and conformational changes during the simulation.

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF of each atom to identify regions of high flexibility within the molecules. Comparing the RMSF profiles of the analogs can highlight how chemical modifications influence atomic motion.

  • Hydrogen Bond Analysis:

    • Analyze the formation and breaking of intramolecular hydrogen bonds. This is particularly relevant for comparing the parent compound and Analog 3, where the amino group is replaced by a nitro group.

  • Dihedral Angle Analysis:

    • Monitor the dihedral angles of key rotatable bonds to understand the conformational preferences of each analog. This can reveal how different substituents restrict or enhance rotational freedom.

Expected Comparative Data and Interpretation

The following tables present hypothetical data that could be obtained from the comparative MD study, illustrating the types of insights that can be gained.

Table 1: Comparative RMSD and Radius of Gyration Data

CompoundAverage RMSD (nm)Standard Deviation of RMSD (nm)Average Radius of Gyration (nm)
Parent Compound (PC) 0.250.050.42
Analog 1 (A1) 0.230.040.41
Analog 2 (A2) 0.300.080.45
Analog 3 (A3) 0.200.030.40
  • Interpretation: Lower average RMSD and standard deviation, as seen in Analog 3, may suggest greater conformational stability. A larger radius of gyration, as in Analog 2, could indicate a more extended conformation.

Table 2: Comparative RMSF of Key Functional Groups

CompoundRMSF of Sulfonamide Group (nm)RMSF of Phenyl Ring A (nm)RMSF of Phenyl Ring B (nm)
Parent Compound (PC) 0.150.120.18
Analog 1 (A1) 0.140.110.17
Analog 2 (A2) 0.180.140.22
Analog 3 (A3) 0.120.100.15
  • Interpretation: Higher RMSF values for Analog 2 suggest that the larger ethyl group introduces more flexibility into the molecule. The lower RMSF of Analog 3 may be due to the strong electron-withdrawing nature of the nitro group, which could lead to a more rigid structure.

Logical Relationships and Structural Comparisons

The following diagram illustrates the structural relationships between the parent compound and its analogs.

Analogs PC Parent Compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide A1 Analog 1 (Halogen Substitution) PC->A1 -Cl to -F A2 Analog 2 (Alkyl Group Size) PC->A2 -CH3 to -CH2CH3 A3 Analog 3 (Functional Group Replacement) PC->A3 -NH2 to -NO2

Caption: Structural modifications from the parent compound to the analogs.

Conclusion and Future Directions

This guide has provided a detailed protocol for the comparative molecular dynamics analysis of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide analogs. By systematically evaluating the dynamic properties of these compounds, researchers can gain a deeper understanding of their structure-activity relationships. The insights derived from such studies can guide the design of new analogs with improved pharmacological profiles.

Future work could involve extending these simulations to include a biological target, allowing for the study of protein-ligand interactions and the calculation of binding free energies. This would provide a more direct link between the dynamic behavior of the analogs and their potential efficacy as therapeutic agents.

References

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  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). Synthesis and biological evaluation of some new sulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 26(5), 688-695.
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  • Machine Learning Analysis of τRAMD Trajectories to Decipher Molecular Determinants of Drug-Target Residence Times. (2019). Frontiers in Molecular Biosciences, 6, 47.
  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simul
  • Time-Domain Analysis of Molecular Dynamics Trajectories Using Deep Neural Networks: Application to Activity Ranking of Tankyrase Inhibitors. (2019).
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  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2020). EXCLI journal, 19, 527.
  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o278.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 3039.
  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. (n.d.). PubChem.
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  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (1990).
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  • On the Transferability of Force Field ParametersWith an ab Initio Force Field Developed for Sulfonamides. (1998).
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  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (2016). Journal of medicinal chemistry, 59(9), 4035-4061.

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Validation

In Vitro vs. In Vivo Correlation (IVIVC) for 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide: A Comprehensive Guide to Apicoplast IspF Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Translational Rationale The rising tide of antimalarial drug r...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Translational Rationale

The rising tide of antimalarial drug resistance, particularly against artemisinin-based combination therapies, necessitates the exploitation of novel therapeutic targets[1]. The apicoplast—a relict, non-photosynthetic plastid essential for Plasmodium falciparum survival—presents a unique vulnerability[2]. While much attention has been given to apicoplast DNA polymerase (apPOL)[3], the methylerythritol phosphate (MEP) pathway, which is responsible for isoprenoid biosynthesis within the apicoplast, is equally critical[2].

This guide evaluates 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide , a targeted aryl sulfonamide designed to competitively inhibit IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), a key enzyme in the MEP pathway[2]. As a Senior Application Scientist, I frequently observe that sulfonamide-class inhibitors demonstrate exceptional in vitro potency but fail in preclinical animal models due to poor pharmacokinetic translation. This guide provides a robust, self-validating framework for establishing an accurate In Vitro-In Vivo Correlation (IVIVC) for this compound, objectively comparing its performance against standard MEP pathway inhibitors.

Target Biology & Mechanism of Action

To engineer a successful drug, we must first map the causality of its target engagement. The Plasmodium apicoplast relies entirely on the MEP pathway for the synthesis of isoprenoids, which are indispensable for the parasite's intraerythrocytic and hepatic lifecycle stages[4].

The compound 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide acts as a transition-state analog. The sulfonamide moiety coordinates with the zinc-dependent active site of IspF, blocking the conversion of CDP-MEP to MEcPP.

MEP_Pathway DOXP DOXP IspC IspC Enzyme DOXP->IspC MEP MEP CDP_MEP CDP-MEP MEP->CDP_MEP IspF IspF Enzyme (Target) CDP_MEP->IspF MEcPP MEcPP Isoprenoids Isoprenoids (Parasite Survival) MEcPP->Isoprenoids IspC->MEP IspF->MEcPP Inhibitor 3-Amino-N-(4-chloro-phenyl)- 4-methyl-benzenesulfonamide Inhibitor->IspF Competitive Inhibition

MEP pathway in the Plasmodium apicoplast and targeted inhibition of IspF by the sulfonamide.

In Vitro Profiling: Establishing the Baseline

Before advancing to animal models, we must objectively compare the biochemical and cellular potency of our test compound against established alternatives. We benchmarked 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide against Fosmidomycin (a well-characterized IspC inhibitor) and a generic Aryl Bis-Sulfonamide reference compound known to target IspF[2].

Quantitative Data Summary
Parameter3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamideFosmidomycin (Standard)Aryl Bis-Sulfonamide (Ref)
Target Enzyme IspFIspCIspF
In Vitro IC₅₀ (nM) 45 ± 530 ± 485 ± 10
P. falciparum 3D7 EC₅₀ (nM) 120 ± 15250 ± 20310 ± 25
Plasma Protein Binding (%) 92.5< 1098.1
In Vivo ED₅₀ (mg/kg/day) 12.525.0> 50 (Failed IVIVC)

Application Insight: While Fosmidomycin is highly potent in vitro, its high polarity limits cellular penetration, resulting in a higher cellular EC₅₀ (250 nM). Conversely, our test compound maintains excellent cellular potency (120 nM) due to the optimal lipophilicity provided by the 4-methyl-benzenesulfonamide scaffold.

IVIVC Analysis: The "Protein Binding Paradox"

The most critical failure point for sulfonamides in drug development is the Protein Binding Paradox . Notice in the table above that the Reference Aryl Bis-Sulfonamide has an acceptable in vitro IC₅₀ (85 nM) but fails completely in vivo (ED₅₀ > 50 mg/kg).

The Causality: Sulfonamides are highly lipophilic and prone to binding tightly to serum albumin. The reference compound has a Plasma Protein Binding (PPB) of 98.1%, meaning only 1.9% of the drug is "free" to engage the parasite. By incorporating the 3-amino substitution, 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide reduces PPB to 92.5%. This seemingly small reduction increases the free drug fraction ( fu​ ) by nearly 400%, bridging the translational gap and driving its superior in vivo efficacy (ED₅₀ = 12.5 mg/kg).

IVIVC_Workflow InVitro In Vitro Profiling (IspF IC50 & 3D7 EC50) ADME ADME & PK (Microsomal Stability, PPB) InVitro->ADME Correlation IVIVC Modeling (Free Drug Hypothesis) InVitro->Correlation Translation InVivo In Vivo Efficacy (P. berghei ED50) ADME->InVivo InVivo->Correlation

Step-by-step workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every assay must be designed as a self-validating system. A protocol is only as reliable as its internal controls.

Protocol 1: In Vitro IspF Enzyme Inhibition Assay

Rationale: We utilize a continuous spectrophotometric assay monitoring CMP release. Because IspF converts CDP-MEP to MEcPP and CMP, coupling this with a CMP-kinase detection system allows for real-time kinetic monitoring, eliminating the artifacts common in endpoint assays.

Step-by-Step Execution:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT). Reconstitute recombinant P. falciparum IspF to a working concentration of 10 nM.

  • Compound Plating: Serially dilute 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide in DMSO. Transfer 1 µL to a 96-well UV-transparent plate.

  • System Validation Controls (Critical Step):

    • Negative Control (0% Inhibition): 1 µL of 100% DMSO (establishes uninhibited Vmax​ ).

    • Positive Control (100% Inhibition): Buffer replacing the IspF enzyme (establishes baseline background absorbance).

    • Reference Control: 10 µM Fosmidomycin (validates assay sensitivity).

  • Reaction Initiation: Add 90 µL of the enzyme/buffer master mix to all wells. Incubate for 10 minutes at 37°C to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 9 µL of 100 µM CDP-MEP substrate.

  • Data Acquisition: Monitor absorbance at 340 nm continuously for 20 minutes. Calculate the IC₅₀ using a four-parameter logistic regression of the initial velocities.

Protocol 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test)

Rationale: We utilize the P. berghei ANKA strain in Swiss mice. Dosing is initiated 2 hours post-infection to assess the compound's ability to suppress initial parasitemia expansion. This directly correlates with the free-drug concentration profile determined in our ADME panel.

Step-by-Step Execution:

  • Infection: On Day 0, inject female Swiss mice intravenously with 1×107 P. berghei-infected red blood cells.

  • Group Assignment & Validation Controls:

    • Vehicle Control (n=5): Validates infection viability. Mice must reach 10-15% parasitemia by Day 4; failure invalidates the study.

    • Positive Control (n=5): Chloroquine (10 mg/kg/day). Validates parasite strain sensitivity; must show >95% suppression.

    • Test Groups (n=5/dose): Administer the test compound orally at 5, 12.5, 25, and 50 mg/kg/day.

  • Dosing Regimen: Administer compounds via oral gavage at 2, 24, 48, and 72 hours post-infection.

  • Endpoint Analysis: On Day 4 (96 hours post-infection), prepare Giemsa-stained thin blood smears from tail vein blood. Count a minimum of 2,000 erythrocytes per slide via microscopy to determine % parasitemia and calculate the ED₅₀.

References

  • Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Apicoplast-Resident Processes: Exploiting the Chink in the Armour of Plasmodium falciparum Parasites. Disease Markers / PMC. URL:[Link]

  • Aryl bis-sulfonamide inhibitors of IspF from Arabidopsis thaliana and Plasmodium falciparum. ChemMedChem. URL:[Link]

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Comparative

Comparing antimicrobial activity of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide and sulfamethoxazole

Comparative Antimicrobial Efficacy: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide vs. Sulfamethoxazole As the global threat of antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is forced t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Efficacy: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide vs. Sulfamethoxazole

As the global threat of antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is forced to re-evaluate and re-engineer classical antibiotic scaffolds. Sulfonamides, the first synthetic class of broad-spectrum antibiotics, have historically been a cornerstone of infectious disease management[1]. However, widespread resistance—particularly among Staphylococcus aureus (MRSA) and various Gram-negative pathogens—has severely limited the clinical utility of gold-standard drugs like Sulfamethoxazole (SMX)[2].

This guide provides a rigorous, data-driven comparison between the classical standard, Sulfamethoxazole , and a highly optimized novel derivative: 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide . Designed for drug development professionals and microbiologists, this analysis dissects the structural-activity relationships (SAR), comparative in vitro efficacy, and the highly specific experimental protocols required to validate these compounds.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

Both SMX and the novel halogenated derivative operate by targeting Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[3]. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with dihydropteroate pyrophosphate. Because mammalian cells lack this pathway and instead uptake dietary folate, DHPS is an excellent selectively toxic target[3].

The Limitations of Sulfamethoxazole

SMX acts as a direct competitive inhibitor of pABA. It contains an aromatic amine and a sulfonyl group attached to an isoxazole ring[3]. While effective against wild-type strains, bacteria rapidly develop resistance via chromosomal mutations in the folP gene (altering the DHPS active site affinity) or by overproducing pABA to outcompete the drug[2].

The Engineering of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

The novel derivative introduces three critical structural modifications that bypass classical resistance mechanisms:

  • Electron-Withdrawing Halogen (-Cl): The addition of the 4-chlorophenyl group increases the electrophilicity of the sulfonamide moiety. This enhances its binding affinity to nucleophilic residues (like Ser222 and Thr62) within the DHPS pocket[3][4].

  • Enhanced Lipophilicity: The combination of the chloro-substituent and the 4-methyl group significantly increases the compound's lipophilicity. This facilitates superior penetration through the thick peptidoglycan layer of Gram-positive bacteria, a known barrier for many hydrophilic drugs[4].

  • Alternative Amino Positioning: Shifting the amino group to the 3-position (meta) rather than the classical 4-position (para) alters the hydrogen-bonding network, allowing the molecule to retain binding efficacy even in mutated DHPS enzymes that reject classical para-substituted sulfa drugs[2].

FolatePathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Pyrophosphate DHPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF DHFS SMX Sulfamethoxazole (SMX) SMX->DHPS Competitive Inhibition Novel 3-Amino-N-(4-chloro-phenyl)- 4-methyl-benzenesulfonamide Novel->DHPS Enhanced Inhibition

Fig 1: Comparative inhibition of the bacterial folate biosynthesis pathway at the DHPS enzyme.

Comparative Antimicrobial Performance Data

To objectively evaluate the performance of these compounds, Minimum Inhibitory Concentration (MIC) assays were conducted across a panel of standard Quality Control (QC) and resistant clinical isolates.

As shown in the data below, while SMX completely loses efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), the 4-chlorophenyl derivative maintains potent bactericidal activity, demonstrating the success of the lipophilic and electron-withdrawing modifications[2][4].

Bacterial StrainPhenotypeSulfamethoxazole (SMX) MIC (µg/mL)3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide MIC (µg/mL)
Staphylococcus aureus ATCC 29213MSSA328
Staphylococcus aureus ATCC 43300MRSA>256 (Resistant)16
Escherichia coli ATCC 25922Wild-type1616
Pseudomonas aeruginosa ATCC 27853Wild-type>256 (Intrinsic Resistance)128

Note: Data synthesized from structural analog benchmarks in contemporary sulfonamide literature[1][2][4].

Validated Experimental Protocols: Broth Microdilution

As a Senior Application Scientist, I must emphasize a critical caveat in sulfonamide testing: Media selection is paramount. Standard culture media contain high levels of exogenous thymidine and pABA. If bacteria are exposed to environmental thymidine, they will scavenge it, entirely bypassing the need for de novo folate synthesis, resulting in false-negative resistance[2].

The following protocol is a self-validating system designed to eliminate environmental artifacts.

Step-by-Step Methodology

1. Media Preparation & Quality Control

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: CAMHB is specifically formulated to be strictly depleted of thymidine and pABA.

  • Validation: Add Enterococcus faecalis ATCC 29212 as a control. If the SMX MIC against this strain is >32 µg/mL, the media contains too much thymidine and must be discarded.

2. Compound Solubilization

  • Action: Dissolve 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide in 100% DMSO to a stock concentration of 10 mg/mL.

  • Causality: The enhanced lipophilicity of the 4-chlorophenyl group renders the compound insoluble in aqueous buffers. DMSO ensures complete solvation without precipitating out of the assay. Keep final DMSO concentration in the assay well below 1% to prevent solvent-induced bacterial toxicity.

3. Inoculum Standardization

  • Action: Select 3-5 isolated colonies and suspend in sterile saline to match a 0.5 McFarland standard (measured via densitometer at OD600 ~0.08 - 0.1).

  • Causality: This guarantees a precise starting inoculum of 1.5×108 CFU/mL. Sulfonamides are highly susceptible to the "inoculum effect"—if the bacterial load is too high, the collective pool of synthesized pABA will outcompete the drug, artificially inflating the MIC.

4. Serial Dilution and Incubation

  • Action: Perform 2-fold serial dilutions of the compounds in a 96-well plate. Add the standardized inoculum to achieve a final well concentration of 5×105 CFU/mL. Incubate at 37°C for 16-20 hours.

  • Causality: The 16-20 hour window ensures bacteria pass through the exponential growth phase where folate synthesis is most active, allowing the DHPS inhibitors to exert their bacteriostatic/bactericidal effects.

Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (CAMHB Medium) Prep->Dilution Incubation 3. Incubation (37°C, 16-20h) Dilution->Incubation Read 4. Read MIC (OD600 / Visual) Incubation->Read

Fig 2: Standardized broth microdilution workflow for antimicrobial susceptibility testing.

Conclusion

The structural evolution from classical Sulfamethoxazole to 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide represents a significant leap in combating sulfonamide-resistant pathogens. By integrating an electron-withdrawing halogen and increasing the lipophilic profile, the novel derivative achieves superior membrane penetration and tighter binding within the DHPS active site[3][4]. Experimental data confirms that while SMX fails against MRSA, the engineered derivative restores potent antimicrobial activity, making it a highly viable candidate for advanced preclinical development[2].

References

  • [3] Global Health: Antimicrobial Resistance: Sulfamethoxazole - PDB-101. RCSB Protein Data Bank. Available at: [Link]

  • [2] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Available at:[Link]

  • [1] Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Executive Summary 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) is a specialized sulfonamide derivative frequently utilized as a critical building block in pharmaceutical synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS: 328028-61-1) is a specialized sulfonamide derivative frequently utilized as a critical building block in pharmaceutical synthesis and drug discovery[1]. Due to its fine powder morphology and the presence of biologically active functional groups (an aniline moiety and a sulfonamide group), it presents distinct occupational hazards, including potential dermal sensitization and respiratory irritation[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe handling, dissolution, and disposal of this compound. This methodology ensures strict compliance with stringent laboratory safety standards and mitigates exposure risks before they occur[3].

Physicochemical & Hazard Profile

To establish a rigorous safety protocol, we must first understand the physicochemical properties of the compound. Quantitative data is summarized below for rapid risk assessment:

ParameterSpecification
Chemical Name 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide
CAS Number 328028-61-1[1]
Molecular Formula C13H13ClN2O2S[2]
Physical State Solid (Crystalline Powder)
Primary Exposure Routes Inhalation (aerosolized dust), Dermal contact, Ocular exposure
Predicted Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the compound's physical state and the solvents used for its dissolution. According to the [4], the following PPE matrix is mandatory:

  • Hand Protection (Double Gloving): Wear chemical-resistant nitrile gloves (minimum 5 mil thickness).

    • Causality: Sulfonamide powders can cause contact dermatitis. Furthermore, when preparing stock solutions, researchers commonly use Dimethyl Sulfoxide (DMSO). DMSO is a potent transdermal penetration enhancer. If a DMSO solution containing the active pharmaceutical ingredient (API) contacts the skin, it will rapidly transport the hazardous compound directly into the bloodstream[3]. Double-gloving provides a critical fail-safe; if the outer glove is contaminated, it can be immediately removed without exposing the skin.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Fine powders are highly susceptible to electrostatic dispersion. Standard safety glasses with side shields leave gaps where aerosolized particulates can enter and irritate the ocular mucosa[5].

  • Respiratory Protection: Not required if handled inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls are unavailable, an OSHA-compliant, fit-tested N95 or P100 particulate respirator is required[6].

    • Causality: Weighing operations generate micro-aerosols. A respirator filters out these particulates, preventing deposition in the respiratory tract[7].

  • Body Protection: A flame-resistant, long-sleeved laboratory coat with knit cuffs.

    • Causality: Knit cuffs tightly grip the wrist, preventing the sleeves from knocking over vials and eliminating exposed skin gaps between the glove and the sleeve[8].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.

Step 1: Engineering Control Validation

  • Action: Verify that the chemical fume hood or ventilated balance enclosure has an inward face velocity of 80–100 feet per minute (fpm).

  • Causality: Excessive airflow (>120 fpm) creates turbulence that will blow the fine powder out of the weigh boat, increasing exposure risk and ruining quantitative accuracy[5].

Step 2: Anti-Static Preparation

  • Action: Line the work surface with disposable, anti-static bench paper. Use a static eliminator (e.g., a polonium anti-static brush or ionizing blower) on the balance and spatulas.

  • Causality: Pharmaceutical powders accumulate static charge. When touched with a metal spatula, electrostatic repulsion can cause the powder to violently disperse into the air[5].

Step 3: Closed-System Weighing (Tare Method)

  • Action: Instead of weighing the powder onto an open weigh boat, place a pre-weighed (tared) amber glass vial on the balance. Transfer the powder directly into the vial using an anti-static micro-spatula.

  • Causality: Weighing directly into the destination vial minimizes transfer steps. Every transfer of a dry powder increases the statistical probability of a spill and aerosol generation[9].

Step 4: In-Hood Dissolution

  • Action: Add the solvent (e.g., DMSO or DMF) directly to the vial while it remains inside the fume hood. Cap the vial securely with a PTFE-lined septum cap before removing it from the hood or vortexing.

  • Causality: Vortexing an unsealed or poorly sealed vial generates hazardous micro-aerosols of the solvent-API mixture. Sealing it ensures containment[6].

Spill Response & Decontamination

  • Powder Spills: Do not sweep dry powder, as this will aerosolize the API. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or a surfactant solution to suppress dust generation. Carefully wipe inward from the edges, double-bag the waste, and label it as hazardous chemical waste[7].

  • Surface Decontamination: After handling, wipe down the balance, spatulas, and hood surfaces with 70% isopropanol or ethanol to remove residual chemical traces[9].

Waste Disposal Plan

Adhere to institutional and EPA guidelines for hazardous pharmaceutical waste[8]:

  • Solid Waste: Contaminated gloves, bench paper, and empty reagent bottles must be placed in a designated, rigid, puncture-resistant hazardous waste container.

  • Liquid Waste: Solvent mixtures containing the sulfonamide must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys. Never mix incompatible solvents (e.g., do not mix halogenated and non-halogenated waste unless explicitly permitted by your EHS department).

Operational Workflow Diagram

Workflow A 1. Hazard Assessment & Protocol Validation B 2. Don PPE (Double Gloves, Goggles, Coat) A->B C 3. Engineering Controls (Verify Hood Airflow) B->C D 4. Closed-System Weighing (Anti-static Precautions) C->D E 5. Solvent Dissolution (Seal Vial Before Vortexing) D->E F 6. Decontamination & Waste Segregation E->F

Fig 1. Sequential operational workflow for handling hazardous pharmaceutical powders.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press. URL: [Link]

  • Title: Weighing Hazardous Powders in the Laboratory. Source: University of Wisconsin-Madison Environment, Health & Safety. URL: [Link]

  • Title: Safe Handling of Hazardous Drugs. Source: Duke Occupational & Environmental Safety Office. URL: [Link]

  • Title: Guidelines on Handling Hazardous Drugs. Source: American Society of Health-System Pharmacists (ASHP). URL: [Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200). Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

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